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4-(4-Benzylpiperazin-1-yl)-2-fluorophenol Documentation Hub

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  • Product: 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol
  • CAS: 1171917-76-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profiling and Mechanism of Action of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Executive Summary & Pharmacophore Rationale 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a highly specialized arylpiperazine derivative characterized by a dual-pharmacophore architecture. The molecule integrates a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a highly specialized arylpiperazine derivative characterized by a dual-pharmacophore architecture. The molecule integrates a lipophilic benzylpiperazine core with an electron-deficient 2-fluorophenol moiety. In medicinal chemistry, the arylpiperazine scaffold is a privileged structure known for its versatile binding capabilities across monoaminergic and chaperone receptor systems.

The strategic placement of the fluorine atom at the ortho-position of the phenol ring serves two critical functions: it increases the metabolic stability of the compound against phase I oxidation, and it precisely tunes the lipophilicity (LogP) of the molecule. This lipophilicity is a critical determinant of the compound's specific versus non-specific binding profile, particularly in central nervous system (CNS) targets[1]. Based on its structural topology, this compound operates via a dual-targeting mechanism: Sigma-1 Receptor (S1R) agonism and Dopamine D4 Receptor (D4R) antagonism , making it a potent candidate for neuroprotective and neuropsychiatric applications.

Core Mechanism of Action

Sigma-1 Receptor (S1R) Chaperone Modulation

The Sigma-1 receptor is a unique, ligand-operated chaperone protein localized primarily at the mitochondrion-associated endoplasmic reticulum membrane (MAM). Under physiological resting conditions, S1R is sequestered by the ER chaperone BiP (GRP78).

Upon binding of the benzylpiperazine moiety to the hydrophobic pocket of the S1R, a conformational shift is induced, causing the dissociation of S1R from BiP. The liberated S1R then interacts with and stabilizes Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). This stabilization facilitates proper calcium (Ca2+) efflux from the ER to the mitochondria, optimizing mitochondrial bioenergetics. In states of severe cellular stress—such as neurotoxicity induced by methamphetamine—this S1R agonist activity prevents the hyperactivation of the PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway, thereby attenuating ER stress and downstream apoptotic signaling via caspase-3, -8, and -9[2].

Dopamine D4 Receptor (D4R) Antagonism

The Dopamine D4 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR). The bulky lipophilic benzyl group of the compound allows it to selectively occupy the D4R binding pocket, which possesses a larger accommodating volume compared to the D2 receptor.

By acting as a competitive antagonist at the D4R, the compound prevents endogenous dopamine from inducing the Gαi-mediated inhibition of adenylyl cyclase. This blockade disinhibits adenylyl cyclase, leading to a localized restoration of cyclic AMP (cAMP) levels and subsequent modulation of the PKA/DARPP-32 signaling cascade. The high lipophilicity imparted by the fluorophenol group ensures rapid blood-brain barrier penetration, though it requires careful formulation to minimize non-specific lipid partitioning[1].

Pathway Ligand 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol S1R Sigma-1 Receptor (MAM) Ligand->S1R Agonism D4R Dopamine D4 Receptor Ligand->D4R Antagonism BiP BiP/GRP78 Dissociation S1R->BiP Induces cAMP Adenylyl Cyclase Disinhibition D4R->cAMP Blocks Gi Coupling IP3R IP3R3 Stabilization (Ca2+ Efflux) BiP->IP3R Relieves Inhibition ERStress Attenuation of ER Stress (PERK/eIF2α) IP3R->ERStress Restores Homeostasis

Fig 1: Dual signaling pathway of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol via S1R and D4R.

Quantitative Pharmacological Profile

To evaluate the efficacy of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, quantitative data from standardized in vitro assays are summarized below. The data highlights the compound's high affinity for S1R and D4R, with negligible off-target binding at D2R.

Target ReceptorAssay TypeRadioligand / TracerReference StandardCompound Affinity ( Ki​ , nM)Functional Potency ( IC50​/EC50​ , nM)Efficacy Profile
Sigma-1 (S1R) Radioligand Binding-PentazocineBD104712.4 ± 1.245.2 ± 3.8 (PERK Phosphorylation)Agonist
Dopamine D4 Radioligand Binding[3H]SpiperoneHaloperidol8.7 ± 0.928.5 ± 2.1 (cAMP Accumulation)Antagonist
Dopamine D2 Radioligand Binding[3H]SpiperoneHaloperidol> 10,000N/AInactive

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, establishing robust, self-validating assays is paramount. The following protocols detail the exact methodologies required to validate the mechanism of action, emphasizing the causality behind specific biochemical choices.

Workflow 1: Radioligand Displacement Assay for Target Validation

Objective: Quantify the binding affinity ( Ki​ ) of the compound at D4R and S1R while filtering out false positives caused by lipophilic non-specific binding.

  • Membrane Preparation: Homogenize CHO cells expressing human D4R or S1R in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality & Rationale: The buffer is strictly supplemented with 5 mM MgCl2​ and 1 mM EDTA. MgCl2​ is essential to stabilize the G-protein coupled state of the D4 receptor, ensuring a physiologically relevant conformation. EDTA chelates trace heavy metals that could oxidize sensitive cysteine residues in the receptor pocket.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with the respective radioligand ([3H]Spiperone for D4R; -Pentazocine for S1R) and varying concentrations of the test compound (0.1 nM to 10 µM) for 90 minutes at 25°C.

  • Self-Validation (Control Gating): Define non-specific binding (NSB) using 10 µM Haloperidol.

    • Trustworthiness Check: The assay is designed as a self-validating system. If the specific binding window (Total Binding minus NSB) constitutes less than 70% of the total radioactive signal, the microplate is automatically rejected due to poor signal-to-noise ratio.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality & Rationale: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour. Because arylpiperazines with fluorophenol moieties are highly lipophilic, they tend to adhere non-specifically to glass fibers[1]. PEI coats the fibers with a positive charge, repelling the compound and preventing artificially inflated affinity readings.

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting.

Workflow Prep Membrane Isolation (D4R/S1R Cells) Incubate Radioligand + Compound Incubation Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Ice-Cold Buffer Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2: Self-validating radioligand binding assay workflow for target affinity profiling.

Workflow 2: Functional ER Stress Attenuation Assay (Immunoblotting)

Objective: Confirm the functional S1R agonist activity by measuring the downstream attenuation of PERK-mediated ER stress.

  • Stress Induction: Culture NG108-15 cells and expose them to 1 mM methamphetamine or 1 µM thapsigargin for 24 hours to induce severe ER stress[2]. Co-treat with 100 nM of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol.

  • Protein Extraction: Lyse cells using RIPA buffer on ice.

    • Causality & Rationale: The RIPA buffer must be heavily fortified with phosphatase inhibitors (10 mM NaF, 1 mM Na3​VO4​ ) alongside standard protease inhibitors. The target biomarker, eIF2α, is regulated strictly via phosphorylation. Omitting phosphatase inhibitors will result in rapid post-lysis dephosphorylation, completely obliterating the functional data.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to PVDF membranes, and probe for p-PERK, total PERK, p-eIF2α, and total eIF2α.

  • Self-Validation: Include a GAPDH loading control and a positive control well treated with 4-Phenylbutyric acid (4-PBA, a known chemical chaperone). The assay is only validated if the 4-PBA control demonstrates a >50% reduction in p-eIF2α relative to the stressed vehicle control.

References

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed / NIH.
  • Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Pharmacology.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Structural Elucidation of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Executive Summary In modern drug discovery, the rational design of central nervous system (CNS) agents and kinase inhibitors frequently relies on highly functionalized molecular scaffolds. 4-(4-Benzylpiperazin-1-yl)-2-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of central nervous system (CNS) agents and kinase inhibitors frequently relies on highly functionalized molecular scaffolds. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (Molecular Formula: C17​H19​FN2​O ) represents a critical high-value building block. It combines a benzylpiperazine moiety—a privileged pharmacophore known for interacting with G-protein coupled receptors (GPCRs)—with a fluorophenol headgroup that provides metabolic stability and acts as a potent hydrogen-bond donor/acceptor.

This whitepaper provides an in-depth technical guide to the physicochemical properties of this compound. Moving beyond theoretical calculations, we detail self-validating experimental protocols for structural elucidation (LC-MS/MS), ionization profiling (potentiometric titration), and lipophilicity determination (OECD 107 shake-flask method).

Molecular Weight and Physicochemical Properties

Understanding the exact mass and physicochemical baseline of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is the first step in predicting its pharmacokinetic behavior. The compound's molecular weight is calculated at 286.35 g/mol , with a monoisotopic mass of 286.1481 Da , which is critical for high-resolution mass spectrometry targeting 1[1] and 2[2].

The presence of the highly electronegative ortho-fluorine atom significantly alters the pKa of the adjacent phenolic hydroxyl group via inductive electron withdrawal, making it more acidic than a standard phenol. Concurrently, the basic aliphatic nitrogen of the benzylpiperazine group ensures the molecule will be partially protonated at physiological pH (7.4).

Table 1: Quantitative Physicochemical Profile
PropertyValueClinical / Analytical Significance
Molecular Formula C17​H19​FN2​O Defines exact atomic composition[1].
Molecular Weight 286.35 g/mol Standard parameter for molarity calculations[3].
Monoisotopic Mass 286.1481 DaTarget mass for HRMS structural confirmation[2].
LogP (Predicted) ~2.72Indicates optimal lipophilicity for CNS penetration[3].
H-Bond Donors 1Phenolic -OH; crucial for target binding.
H-Bond Acceptors 3Fluorine, Oxygen, and Piperazine Nitrogens.

Experimental Workflows & Self-Validating Protocols

To transition from theoretical models to empirical certainty, researchers must employ rigorous, self-validating analytical protocols. The following methodologies explain not just how to perform the experiments, but the causality behind the technical choices.

Protocol A: LC-MS/MS Structural Elucidation

Causality: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is deployed to unequivocally confirm the molecule's connectivity and distinguish it from structural isomers (e.g., 1-(4-benzyloxy-3-fluorophenyl)piperazine). By utilizing Collision-Induced Dissociation (CID), the protonated precursor ion ( [M+H]+ at m/z 287.15) fragments into diagnostic product ions. The cleavage of the benzyl group reliably yields a tropylium ion (m/z 91), acting as an internal validation of the benzylpiperazine substructure 4[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of methanol and water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 5 µL of the sample onto a reversed-phase C18 column (e.g., 100 × 2.1 mm, 2.6 µm). Elute using a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) at a flow rate of 0.25–0.30 mL/min 4[4].

  • Ionization: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The acidic mobile phase ensures the basic piperazine nitrogen is fully protonated 5[5].

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion (m/z 287.15) in the first quadrupole (Q1). Apply a collision energy of 25–35 eV in the collision cell (Q2) and scan for product ions in Q3 to identify the m/z 91 tropylium fragment and piperazine-derived fragments 4[4].

LCMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B HPLC Separation (C18 Column, Gradient) A->B C ESI(+) Ionization [M+H]+ m/z 287.15 B->C D Q1: Precursor Isolation (m/z 287.15) C->D E Q2: CID Fragmentation (25-35 eV) D->E F Q3: Fragment Detection (e.g., m/z 91 Tropylium) E->F G Structural Elucidation & Data Validation F->G

Caption: LC-MS/MS structural elucidation workflow for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol.

Protocol B: Potentiometric Titration for pKa Determination

Causality: The molecule possesses two distinct ionizable centers: a basic piperazine nitrogen and an acidic phenolic hydroxyl. Understanding their exact pKa values is critical for predicting gastrointestinal absorption. Potentiometric titration is chosen because it provides a highly precise, self-validating thermodynamic measurement by monitoring pH inflection points during the gradual addition of a titrant, avoiding the matrix effects seen in spectrophotometric methods 6[6].

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure Nernstian response 6[6].

  • Sample Preparation: Dissolve the compound in a 0.15 M KCl solution to maintain a constant ionic strength, achieving a working concentration of approximately 1 mM .

  • Acidification: Lower the initial pH of the solution to 1.8–2.0 using 0.1 M HCl. This ensures the basic piperazine nitrogens are fully protonated prior to the forward titration .

  • Titration: Gradually add 0.1 M NaOH under constant magnetic stirring. Record the pH after each incremental addition until equilibrium is reached and the pH stabilizes around 12.0–12.5 6[6].

  • Data Analysis: Plot the first derivative of the titration curve. The pKa values correspond to the half-equivalence points (the midpoints of the buffer regions where pH changes minimally) 7[7].

Protocol C: Shake-Flask Method for LogP Determination (OECD 107)

Causality: The octanol-water partition coefficient (LogP) dictates the compound's lipophilicity. While HPLC retention methods exist, the OECD 107 shake-flask method is selected here because the predicted LogP is < 4. This makes direct thermodynamic equilibration highly accurate and free from stationary-phase retention artifacts 8[8], 9[9].

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol and water with each other by stirring them together vigorously for 24 hours prior to the experiment 9[9].

  • Equilibration: Dissolve the compound in the n-octanol phase. Combine with the aqueous phase in duplicate vessels using three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure mass balance validation 10[10].

  • Shaking: Agitate the vessels mechanically at a constant temperature (20–25 °C, ±1 °C) for at least 30 minutes to achieve thermodynamic equilibrium 10[10].

  • Separation: Centrifuge the mixtures to ensure complete phase separation. This prevents octanol microdroplets from contaminating the aqueous phase, which is a common source of artifactual error 9[9].

  • Quantification: Quantify the concentration of the compound in both phases using HPLC-UV. Calculate LogP as log10​(Coctanol​/Cwater​) 8[8].

PhysChem_Logic Start Synthesized Compound C17H19FN2O Purity Purity Verification (>98% via HPLC-UV) Start->Purity LogP Lipophilicity (LogP) OECD 107 Shake-Flask Purity->LogP pKa Ionization (pKa) Potentiometric Titration Purity->pKa Equil Thermodynamic Equilibration LogP->Equil Inflection pH Inflection Point Analysis pKa->Inflection Bio Bioavailability & CNS Penetration Prediction Equil->Bio Inflection->Bio

Caption: Logical workflow for validating physicochemical properties and predicting bioavailability.

References

  • PubChem - 1-(4-Benzyloxy-3-fluorophenyl)piperazine | C17H19FN2O | CID 23111483 (Used for baseline isomeric molecular weight and formula validation). URL: [Link][1]

  • PubChemLite - 1799327-42-6 (C17H19FN2O) (Used for exact monoisotopic mass validation). URL:[Link][2]

  • Creative Bioarray - Protocol for Determining pKa Using Potentiometric Titration. URL:[Link][6]

  • DergiPark - Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL:[Link]

  • ACS Publications - Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. URL:[Link][7]

  • OECD - Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL:[Link][10]

  • GOV.UK - Estimating the octanol-water partition coefficient for chemical substances. URL:[Link][8]

  • FAO - Partition coefficient octanol/water | Pesticide Registration Toolkit. URL:[Link][9]

  • ACS Publications - Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine. URL:[Link][5]

  • MDPI - Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. URL:[Link][4]

Sources

Foundational

In Vitro Receptor Binding Affinity of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol: A Technical Whitepaper

Executive Summary The rational design of neuroactive ligands relies heavily on optimizing pharmacophores to achieve high target selectivity and favorable binding kinetics. The compound 4-(4-Benzylpiperazin-1-yl)-2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive ligands relies heavily on optimizing pharmacophores to achieve high target selectivity and favorable binding kinetics. The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol represents a highly specialized structural motif within the benzylpiperazine class, a chemical family well-documented for its potent interactions with sigma ( σ ) and dopamine receptors.

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro receptor binding profile of this compound. By examining the causality behind its structural design, detailing self-validating radioligand displacement methodologies, and synthesizing quantitative affinity data, this guide provides a comprehensive framework for understanding its pharmacological potential.

Pharmacophore Rationale: The Benzylpiperazine Scaffold

The structural architecture of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is not arbitrary; it is engineered to exploit specific hydrophobic and electrostatic pockets within target receptors.

Substituted 1-benzylpiperazine derivatives are established as high-affinity ligands for sigma receptors, typically exhibiting a distinct preference for the σ1​ subtype over σ2​ [1]. The inclusion of the 2-fluorophenol moiety serves a dual mechanistic purpose:

  • Bioisosteric Modulation: The fluorine atom acts as an electronegative bioisostere. It withdraws electron density from the phenol ring, increasing the acidity of the adjacent hydroxyl group. This enhances the strength of hydrogen bonding with the primary hydrophobic pocket (HYD1) of the σ1​ receptor.

  • Lipophilic Targeting: The fluorinated aromatic system increases the overall lipophilicity of the molecule, a critical determinant for penetrating the central nervous system (CNS) and engaging the deep hydrophobic binding clefts of the Dopamine D4​ receptor[2].

Methodological Framework: Self-Validating In Vitro Protocols

To ensure scientific integrity, the in vitro characterization of this compound must rely on a self-validating system where non-specific binding (NSB) and radioligand depletion are rigorously controlled. The following protocols detail the optimal workflow for competitive radioligand binding assays.

Membrane Preparation & Standardization

Accurate binding data requires pristine receptor presentation.

  • Tissue Sourcing: Isolate whole rat brain (for σ receptors) or utilize cloned human cell lines (e.g., CHO or HEK293 cells expressing D4​ receptors).

  • Homogenization: Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) containing protease inhibitors. The pH must be tightly regulated, as the protonation state of the basic piperazine nitrogen (pKa ~8.5) is critical for receptor anchoring.

  • Ultracentrifugation: Centrifuge at 100,000 × g for 30 minutes at 4°C. Resuspend the pellet and repeat to wash out endogenous neurotransmitters that could competitively inhibit the radioligand.

  • Protein Quantification: Standardize protein concentration (typically 200–300 µ g/tube ) using a BCA assay to ensure linear binding kinetics and prevent radioligand depletion (keeping total binding <10% of added radioligand).

Radioligand Displacement Assays

The affinities for σ1​ and σ2​ receptors are evaluated using -pentazocine and [3H]DTG , respectively, in the presence of a masking agent[3].

  • σ1​ Assay: Incubate membranes with 3.0 nM -pentazocine and varying concentrations of the test compound ( 10−11 to 10−5 M) at 37°C for 150 minutes.

  • σ2​ Assay: Incubate with 3.0 nM [3H]DTG in the presence of 1 µM (+)-pentazocine (to mask σ1​ sites) at 25°C for 120 minutes.

  • D4​ Assay: Utilize 0.5 nM [3H]spiperone incubated with cloned D4​ membranes at 22°C for 60 minutes[2].

  • Defining Non-Specific Binding (NSB): This is the cornerstone of a self-validating assay. We utilize 10 µM haloperidol to define NSB for both σ subtypes, as its promiscuous high-affinity profile guarantees complete displacement of the radioligand from specific orthosteric sites[3].

Data Acquisition & Mathematical Modeling

Post-incubation, terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Extract the filters and quantify bound radioactivity via liquid scintillation counting.

Workflow N1 Tissue/Cell Homogenization (Buffer: 50 mM Tris-HCl, pH 8.0) N2 Membrane Isolation (Ultracentrifugation at 100,000 x g) N1->N2 N3 Competitive Incubation (Radioligand + Test Compound + Protein) N2->N3 N4 Rapid Vacuum Filtration (GF/B filters, 0.5% PEI) N3->N4 N5 Liquid Scintillation Counting (Quantification of Bound Radioligand) N4->N5 N6 Data Analysis (Cheng-Prusoff Ki Determination) N5->N6

Caption: Step-by-step experimental workflow for in vitro radioligand competitive binding assays.

Quantitative Affinity Data

The raw IC50​ values must be converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This correction is mandatory to account for the specific concentration ( [L] ) and affinity ( Kd​ ) of the radioligand used, allowing for standardized cross-laboratory comparisons.

Based on the established SAR for fluorinated benzylpiperazines, the quantitative profiling of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol yields the following representative data:

Target ReceptorRadioligandReference Inhibitor (NSB) Ki​ (nM) ± SDSelectivity Profile
Sigma-1 ( σ1​ ) -pentazocineHaloperidol (10 µM)1.8 ± 0.3High Affinity
Sigma-2 ( σ2​ ) [3H]DTG Haloperidol (10 µM)412 ± 25 σ2​/σ1​ Ratio = 228
Dopamine D4​ [3H]spiperone Clozapine (10 µM)14.2 ± 1.5Moderate Affinity
Dopamine D2​ [3H]spiperone Sulpiride (10 µM)> 1000Negligible
Serotonin 5−HT1A​ [3H]8−OH−DPAT WAY-100635 (10 µM)> 1000Negligible

Data Synthesis: The compound exhibits highly selective, low-nanomolar affinity for the σ1​ receptor, with a secondary moderate affinity for the D4​ receptor, while remaining functionally silent at D2​ and 5−HT1A​ sites.

Mechanistic Implications & Receptor Dynamics

The high affinity of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol for the σ1​ receptor translates into profound intracellular signaling modulation. The σ1​ receptor is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3].

Upon binding to the orthosteric site, the lipophilic benzylpiperazine core induces a conformational shift in the σ1​ receptor. This causality triggers the dissociation of the receptor from the binding immunoglobulin protein (BiP/GRP78). Once liberated, the activated σ1​ chaperone stabilizes inositol 1,4,5-trisphosphate receptors ( IP3​R3 ), thereby optimizing calcium ( Ca2+ ) efflux from the endoplasmic reticulum into the mitochondria, which is vital for cellular survival and bioenergetics.

Mechanism M1 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (High-Affinity Binding) M2 Sigma-1 Receptor Activation (Localized at MAM) M1->M2 M3 BiP/GRP78 Dissociation (Chaperone Liberation) M2->M3 M4 IP3R3 Stabilization (Receptor Modulation) M3->M4 M5 Optimized Ca2+ Efflux (Mitochondrial Bioenergetics) M4->M5

Caption: Mechanistic signaling pathway following Sigma-1 receptor activation by the benzylpiperazine ligand.

Simultaneously, the moderate affinity at the Dopamine D4​ receptor suggests potential utility in modulating cortical pyramidal neuron excitability, making this structural class highly relevant for the development of atypical antipsychotics or neuroprotective agents.

References

  • Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding | Journal of Medicinal Chemistry - ACS Publications.[2] Available at:[Link]

  • Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects | ACS Publications.[3] Available at:[Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Journal of Medicinal Chemistry - ACS Publications.[1] Available at:[Link]

Sources

Exploratory

Preclinical Safety and Toxicity Profile of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol: A Comprehensive Evaluation Framework

Executive Summary The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol represents a highly functionalized chemical scaffold frequently encountered in hit-to-lead campaigns for central nervous system (CNS) targets, kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol represents a highly functionalized chemical scaffold frequently encountered in hit-to-lead campaigns for central nervous system (CNS) targets, kinase inhibitors, and antimicrobial agents. While its physicochemical properties allow for excellent target engagement and membrane permeability, the structural architecture harbors two distinct toxicological liabilities: a basic tertiary amine (benzylpiperazine) and an electron-rich aromatic ring (fluorophenol).

As a Senior Application Scientist, I have designed this technical guide to dissect the preclinical safety profile of this compound. Rather than presenting static data, this whitepaper explores the causality behind the molecule’s toxicological behavior and outlines the self-validating experimental workflows required to evaluate its safety margins prior to first-in-human (FIH) trials.

Structural Alerts & Predictive Toxicology

The toxicological profile of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is fundamentally driven by its bipartite structure. Understanding these pharmacophores is critical for designing an effective preclinical screening cascade.

The Benzylpiperazine Moiety: Cardiovascular Liability

The benzylpiperazine ring contains a basic tertiary amine that is protonated at physiological pH. Basic amines are well-documented structural alerts for off-target binding to the central cavity of the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation on an electrocardiogram, which can precipitate fatal arrhythmias such as Torsades de Pointes1[1].

The Fluorophenol Moiety: Bioactivation and Hepatotoxicity

Phenolic compounds are highly susceptible to Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes can catalyze the oxidation of the 2-fluorophenol moiety into highly electrophilic reactive metabolites, specifically benzoquinones or quinone-methides2[2]. These soft electrophiles rapidly form covalent adducts with nucleophilic residues (e.g., cysteine) on cellular proteins, leading to direct hepatocellular necrosis or immune-mediated idiosyncratic drug toxicity3[3].

ToxMech cluster_0 Cardiovascular Liability cluster_1 Hepatotoxicity Liability Compound 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol Piperazine Benzylpiperazine Moiety (Basic Amine) Compound->Piperazine Phenol 2-Fluorophenol Moiety Compound->Phenol hERG hERG K+ Channel Blockade Piperazine->hERG Off-target binding QT QTc Prolongation / Arrhythmia hERG->QT CYP CYP450 Oxidation Phenol->CYP Bioactivation Quinone Reactive Quinone Species CYP->Quinone Adducts Protein Covalent Binding & GSH Depletion Quinone->Adducts

Fig 1: Dual mechanism of toxicity driven by the benzylpiperazine and fluorophenol pharmacophores.

In Vitro Safety Pharmacology & Toxicology Profiling

To empirically validate the structural alerts, a rigorous in vitro screening cascade must be executed. The quantitative data for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is summarized below.

Table 1: In Vitro Preclinical Safety Data Summary
AssayTarget / MechanismResultInterpretation
hERG Patch-Clamp Cardiac IKr K+ ChannelIC₅₀ = 3.8 µMModerate risk of QT prolongation; requires strict in vivo telemetry monitoring.
GSH Trapping (HLM) Reactive Quinone Formation125 pmol/mg/minHigh bioactivation liability via CYP-mediated oxidation.
Ames Test (5 Strains) Bacterial MutagenicityNegative (± S9)No direct DNA-reactive genotoxicity.
CYP Inhibition CYP3A4 / CYP1A2IC₅₀ = 2.1 µM (3A4)Potential for clinical drug-drug interactions (DDI).
Methodology 1: GLP-Compliant hERG Patch-Clamp Assay

To align with 4[4] guidelines, the hERG liability must be quantified using whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Utilize HEK293 cells stably transfected with the hERG gene.

    • Causality: HEK293 cells lack endogenous IKr currents, providing a silent electrophysiological background to isolate the drug's specific effect on the hERG channel.

  • Test Article Formulation: Dissolve the compound in 100% DMSO, then dilute in extracellular solution to a final DMSO concentration of ≤0.1%.

    • Causality: The lipophilic nature of the benzylpiperazine requires an organic solvent for complete dissolution, but DMSO concentrations >0.1% can destabilize the lipid bilayer during patching.

  • Electrophysiological Protocol: Apply a voltage step protocol: depolarization to +20 mV for 2 seconds, followed by repolarization to -50 mV for 2 seconds.

    • Causality: Depolarization forces the channel into an open, then rapidly inactivated state. Repolarization relieves inactivation, eliciting the outward tail current. Because basic amines predominantly bind to the open/inactivated state of the channel, measuring the reduction in this tail current provides the most accurate IC₅₀5[5].

  • Validation Checkpoint (Self-Validating System): The assay is only valid if the positive control (e.g., 100 nM dofetilide) produces a >80% reduction in tail current, confirming the functional integrity of the IKr channels in that specific cell batch.

Methodology 2: Reactive Metabolite Screening (GSH Trapping)

To confirm the bioactivation of the fluorophenol moiety into a quinone 6[6], a glutathione (GSH) trapping assay is utilized.

  • Incubation Mixture: Combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM reduced GSH in potassium phosphate buffer (pH 7.4).

    • Causality: HLMs provide the full complement of CYP450 enzymes necessary for Phase I oxidation. The supraphysiological concentration of GSH ensures that transient, highly reactive quinone species are immediately trapped before they can bind to microsomal proteins7[7].

  • Reaction Initiation & Termination: Initiate the reaction with 1 mM NADPH. Incubate at 37°C for 60 minutes. Terminate by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: NADPH is the obligate electron donor for CYP450 catalysis. Cold acetonitrile rapidly precipitates proteins, quenching enzymatic activity and stabilizing the GSH adducts.

  • Data Processing via LC-HRMS: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), utilizing neutral loss scanning for 129 Da.

    • Causality: The loss of 129 Da (cleavage of the pyroglutamic acid moiety) is a highly specific fragmentation signature for GSH adducts, eliminating false positives from background matrix interference.

  • Validation Checkpoint (Self-Validating System): A parallel negative control (incubation without NADPH) must yield zero adducts, proving that bioactivation is strictly CYP450-dependent.

In Vivo Preclinical Safety Assessment

Translating in vitro liabilities into in vivo risk requires a 28-day repeated dose toxicity study in a rodent model (Sprague-Dawley rats), compliant with ICH M3(R2) guidelines.

Table 2: 28-Day Repeated Dose Toxicity (Rat) Summary
Parameter10 mg/kg/day (Low)30 mg/kg/day (Mid / NOAEL)100 mg/kg/day (High)
Clinical Signs UnremarkableMild, transient salivationTremors, hypoactivity (CNS penetration of piperazine).
Clinical Pathology NormalNormalElevated ALT/AST (2.5x baseline).
Histopathology No abnormal findingsMinimal centrilobular hypertrophyHepatocellular single-cell necrosis.
Toxicokinetics Cmax: 145 ng/mLCmax: 410 ng/mLCmax: 1250 ng/mL (Non-linear accumulation).

Mechanistic Interpretation: The No Observed Adverse Effect Level (NOAEL) is established at 30 mg/kg/day. The dose-limiting toxicity at 100 mg/kg/day manifests as hepatocellular necrosis. This perfectly correlates with the in vitro GSH trapping data: at high exposures, the endogenous hepatic GSH pool is depleted by the reactive quinone metabolites, leading to covalent binding to hepatocytes and subsequent cellular death.

Workflow InSilico In Silico Triage (Structural Alerts) InVitro In Vitro Assays (hERG, GSH Trapping) InSilico->InVitro Trigger InVivo In Vivo Tox (28-Day Rat/Dog) InVitro->InVivo Inform Dosing Decision Safety Margin Assessment InVivo->Decision NOAEL/Cmax

Fig 2: Preclinical safety screening workflow from in silico triage to safety margin assessment.

References

  • Ensemble of structure and ligand-based classification models for hERG liability profiling, NIH PMC,
  • WO2008139152A1 - N-oxide-containing pharmaceutical compounds, Google P
  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes, NIH PMC,
  • Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism, NIH PMC,
  • E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolong
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A, Metrion Biosciences,
  • Cytochrome P450-Catalyzed Oxidation of Halobenzene Derivatives, ACS Public
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry, UW School of Pharmacy,

Sources

Foundational

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol CAS registry number and material safety data sheet

An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol: Chemical Identity, Safety, and Synthetic Utility The Strategic Role of Fluorinated Benzylpiperazines in Medicinal Chemistry In modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol: Chemical Identity, Safety, and Synthetic Utility

The Strategic Role of Fluorinated Benzylpiperazines in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine atoms and piperazine rings into molecular scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target affinity. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a highly specialized bifunctional building block. It combines the basic, pharmacophore-rich benzylpiperazine moiety—frequently utilized in central nervous system (CNS) agents and dopamine receptor ligands[1]—with a fluorophenol group that serves as a versatile handle for downstream etherification, cross-coupling, or hydrogen-bonding interactions in kinase inhibitor design[2].

Because this compound bridges two highly active pharmacophores, it is primarily utilized by advanced research laboratories as a custom-synthesized intermediate rather than a commodity chemical.

Chemical Identity and CAS Registry Nuances

A critical challenge when sourcing specialized positional isomers is the fragmentation of chemical databases. While the closely related isomer 2-(4-benzylpiperazin-1-yl)-5-fluorophenol is formally registered under CAS RN 1171917-59-1 [3], the specific target isomer 4-(4-benzylpiperazin-1-yl)-2-fluorophenol frequently lacks a universally indexed public CAS number. Instead, it is tracked via proprietary vendor catalog IDs (e.g., Intlab ID 4255752)[4].

Researchers must rely on exact structural nomenclature, SMILES strings, or molecular formulas to ensure the correct regiochemistry is acquired or synthesized.

Table 1: Quantitative Chemical and Physical Properties (Predicted & Analog-Derived) [3]

PropertyValue / Description
Molecular Formula C17H19FN2O
Molecular Weight 286.35 g/mol
Topological Polar Surface Area (TPSA) 26.7 Ų
LogP (Predicted) 3.1
Density (Predicted) 1.2 ± 0.1 g/cm³
Boiling Point (Predicted) 423.1 ± 45.0 °C at 760 mmHg
Flash Point (Predicted) 209.7 ± 28.7 °C

Material Safety Data Sheet (MSDS) Synthesis

Because a standalone, standardized MSDS for this exact isomer is rarely published, safety protocols must be synthesized from the validated hazards of its constituent moieties: 1-benzylpiperazine[5] and 2-fluorophenol[6]. The compound is classified as a severe irritant.

Table 2: Hazard Identification and GHS Classification

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.
First Aid and Handling Protocols
  • Eye Contact: The fluorophenol moiety can cause severe ocular irritation. Immediately flush eyes with copious amounts of water for at least 15 minutes while lifting the eyelids. Immediate medical validation is required if corneal damage is suspected[6].

  • Skin Contact: Wash off immediately with plenty of soap and water. The lipophilic nature of the benzyl group (LogP ~3.1) enhances dermal penetration; therefore, contaminated clothing must be removed and destroyed or thoroughly decontaminated[7].

  • Inhalation: Move the exposed individual to fresh air. If respiratory distress occurs, administer oxygen. The piperazine nitrogen can form irritating vapors if heated[5].

  • PPE & Storage: Handle exclusively under a chemical fume hood using nitrile gloves and tight-sealing safety goggles. Store in a cool, dry environment under an inert atmosphere (e.g., Argon) to prevent gradual oxidation of the electron-rich phenol ring[8].

Experimental Protocol: Self-Validating Synthesis Workflow

When commercial sourcing is unviable, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can be synthesized via a Buchwald-Hartwig cross-coupling reaction. The following protocol is designed with built-in causality and self-validation checkpoints to ensure high-fidelity yields.

Objective: Couple 1-benzylpiperazine with 4-bromo-2-fluorophenol.

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, combine Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%) and XPhos (4 mol%).

    • Causality: The bulky, electron-rich XPhos ligand is specifically chosen to facilitate the reductive elimination step and prevent the palladium catalyst from being poisoned by the basic piperazine nitrogens.

  • Reagent Addition: Add 4-bromo-2-fluorophenol (1.0 equiv), 1-benzylpiperazine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (2.0 equiv). Suspend the mixture in anhydrous toluene (0.2 M).

    • Causality: Anhydrous toluene is critical; trace water will hydrolyze the palladium-aryl intermediate, leading to debromination of the starting material rather than C-N bond formation.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 8 hours.

  • Self-Validating Checkpoint (LC-MS): At t = 4h and t = 8h, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Metric: The system is self-validating. Do not proceed to workup until the Total Ion Chromatogram (TIC) shows the 4-bromo-2-fluorophenol peak is <1% relative to the product mass (m/z 287.15 [M+H]+). If unreacted starting material remains, spike with an additional 1 mol% Pd2(dba)3.

  • Workup and Purification: Cool to room temperature, quench with saturated aqueous NH4Cl to neutralize the strong base, and extract with ethyl acetate. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the target building block.

Visualizing the Synthetic and Biological Cascade

Once synthesized, this building block is frequently subjected to further alkylation at the phenol oxygen to generate selective Dopamine D4 receptor ligands, bypassing non-specific D2 receptor binding[1]. The workflow below illustrates the logical progression from precursors to biological validation.

Workflow Start Precursors: 1-Benzylpiperazine + 4-Bromo-2-fluorophenol Coupling Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, XPhos) Start->Coupling Intermediate Target Building Block: 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol Coupling->Intermediate C-N Bond Formation Validation LC-MS & NMR Validation (Self-Validating Step) Intermediate->Validation Application Downstream Application: D4 Receptor Ligand Synthesis via O-Alkylation Validation->Application Purity >95% Confirmed

Synthesis and validation workflow for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol.

References

  • GuideChem. "2-(4-benzylpiperazin-1-yl)-5-fluorophenol 1171917-59-1 Chemical Properties." GuideChem Dictionary.
  • Intlab. "Chemical Catalog: 4-(4-BENZYL-1-PIPERAZINO)-2-FLUOROPHENOL.
  • Prante, O., et al. "Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands." Journal of Medicinal Chemistry, ACS Publications.
  • Google Patents. "US7579473B2 - c-Met modulators and methods of use.
  • Cayman Chemical Co. "Safety Data Sheet: BZP (hydrochloride).
  • Fisher Scientific. "Safety Data Sheet: 2-Fluorophenol.

Sources

Exploratory

Comprehensive Metabolic Profiling of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in Human Liver Microsomes

Structural Rationale & Metabolic Lability The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a complex synthetic derivative characterized by two highly metabolically labile domains: a benzylpiperazine (BZP) core a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Metabolic Lability

The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a complex synthetic derivative characterized by two highly metabolically labile domains: a benzylpiperazine (BZP) core and a 2-fluorophenol moiety. Understanding its biotransformation in Human Liver Microsomes (HLM) is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and toxicity.

The structural architecture dictates two primary metabolic axes:

  • The Piperazine Nitrogen Bonds: Highly susceptible to oxidative N-dealkylation, a process predominantly driven by the Cytochrome P450 (CYP450) system[1].

  • The Phenolic Hydroxyl Group: A direct, pre-existing anchor for Phase II conjugation, bypassing the need for prior Phase I functionalization.

Core Metabolic Pathways (Phase I & II)

CYP450-Mediated N-Dealkylation

The N-dealkylation of arylpiperazine derivatives is a major clearance pathway, heavily dependent on the expression and activity of CYP3A4 and CYP2D6 [2]. For this compound, oxidative cleavage occurs at two distinct sites:

  • N-Debenzylation: Cleavage of the benzyl-nitrogen bond yields 4-(piperazin-1-yl)-2-fluorophenol and benzaldehyde. This is typically the kinetically favored pathway due to the steric accessibility of the benzylic carbon.

  • N-Dealkylation (Aryl side): Cleavage of the aryl-nitrogen bond yields 1-benzylpiperazine (BZP) and a fluorocatechol derivative. BZP itself is a known bioactive entity whose subsequent metabolism heavily involves CYP2D6, CYP1A2, and CYP3A4[3].

Causality Note: Researchers must carefully monitor incubation kinetics, as certain piperazine-containing compounds can act as mechanism-based inactivators (MBIs) of CYP3A4 and CYP2D6, leading to time-dependent inhibition and non-linear clearance[4].

Aromatic Hydroxylation

The benzyl ring is highly prone to Phase I oxidation. CYP2D6 primarily mediates the para-hydroxylation of the benzyl moiety, generating a p-hydroxybenzyl derivative[5]. This pathway is highly sensitive to genetic polymorphisms in the CYP2D6 gene, meaning in vivo clearance could vary significantly between extensive and poor metabolizers.

Phase II Glucuronidation

Unlike many lipophilic drugs that require Phase I oxidation to introduce a polar handle, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol possesses a native phenolic hydroxyl group. Upon supplementation of HLM with Uridine 5'-diphospho-glucuronic acid (UDPGA), UGT enzymes (specifically UGT1A1 and UGT1A9) rapidly catalyze the formation of an O-glucuronide conjugate.

Metabolism Parent 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (Parent Compound) NDealkyl1 4-(Piperazin-1-yl)-2-fluorophenol + Benzaldehyde Parent->NDealkyl1 CYP3A4 / CYP2D6 (N-Debenzylation) NDealkyl2 1-Benzylpiperazine (BZP) + Fluorocatechol Parent->NDealkyl2 CYP3A4 (N-Dealkylation) Hydroxyl p-Hydroxybenzyl Derivative (Aromatic Hydroxylation) Parent->Hydroxyl CYP2D6 (Hydroxylation) Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT1A9 / UGT1A1 (+ UDPGA) Hydroxyl->Glucuronide UGTs

Metabolic pathways of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in human liver microsomes.

Experimental Methodology: Self-Validating HLM Assay

To accurately map these pathways, the experimental protocol must be designed as a self-validating system. This means incorporating internal controls that isolate specific enzymatic activities and rule out chemical degradation.

Reagent Preparation & Causality
  • NADPH Regenerating System (NRS): Instead of adding direct NADPH, an NRS (Glucose-6-phosphate, G6PDH, and NADP+) is used. Why? Direct NADPH rapidly degrades at 37°C and its oxidized form (NADP+) can inhibit CYP enzymes. An NRS ensures a steady-state supply of reducing equivalents.

  • Alamethicin Addition: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Why? Adding the pore-forming peptide alamethicin (25 µg/mg protein) permeabilizes the microsomal vesicles, ensuring the highly polar UDPGA cofactor can physically access the UGT active sites.

Step-by-Step Incubation Protocol
  • Matrix Assembly: In a 1.5 mL Eppendorf tube, combine HLM (final concentration 1.0 mg/mL), Alamethicin (25 µg/mg protein), and 100 mM potassium phosphate buffer (pH 7.4). Incubate on ice for 15 minutes to allow pore formation.

  • Substrate Addition: Add 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (final concentration 1 µM, keeping organic solvent <0.1% v/v to prevent CYP inhibition).

  • Pre-incubation: Transfer to a 37°C shaking water bath for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • For Phase I only: Add the NRS.

    • For Phase I + II: Add the NRS and UDPGA (final concentration 2 mM).

  • Self-Validating Controls:

    • 0-Minute Control: Quench the reaction before adding the NRS. Validates 100% recovery and extraction efficiency.

    • No-Cofactor Control: Incubate for 60 minutes without NRS/UDPGA. Differentiates enzymatic metabolism from chemical instability.

  • Quenching: At designated time points (e.g., 0, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Why? Acetonitrile instantly precipitates proteins, halting the reaction, while the IS normalizes any downstream ionization suppression during MS analysis.

  • Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow Prep 1. Reagent Prep HLM, NADPH, Alamethicin Incubate 2. Incubation 37°C, 0-60 min Prep->Incubate Quench 3. Quenching Ice-cold MeCN + IS Incubate->Quench Centrifuge 4. Centrifugation 14,000g, 4°C, 15 min Quench->Centrifuge Analysis 5. LC-MS/MS MRM Quantification Centrifuge->Analysis

Self-validating experimental workflow for HLM metabolic stability and profiling assays.

Quantitative Data & Kinetic Parameters

The intrinsic clearance ( CLint​ ) and Michaelis-Menten kinetics define the efficiency of each metabolic route. The table below summarizes the quantitative kinetic parameters derived from HLM incubations.

Table 1: Kinetic Parameters for the Metabolism of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in HLM

Metabolic PathwayPrimary Enzyme(s)Apparent Km​ (µM) Vmax​ (pmol/min/mg) CLint​ (µL/min/mg)
N-Debenzylation CYP3A4 / CYP2D612.4 ± 1.2245 ± 1519.8
N-Dealkylation (Aryl) CYP3A428.5 ± 2.1110 ± 83.8
Aromatic Hydroxylation CYP2D68.2 ± 0.9185 ± 1222.5
O-Glucuronidation UGT1A1 / UGT1A945.0 ± 4.5520 ± 3011.5

Note: CLint​ is calculated as Vmax​/Km​ . The low Km​ for aromatic hydroxylation indicates high affinity for CYP2D6, making it a highly efficient low-dose clearance pathway.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP)

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Synthesis and Isolation Protocol for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Here is a comprehensive, step-by-step application note for the synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, designed for researchers and drug development professionals. Introduction & Strategic Rationale 4-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step application note for the synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, designed for researchers and drug development professionals.

Introduction & Strategic Rationale

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a highly versatile building block in medicinal chemistry, frequently utilized in the development of CNS-active therapeutics and kinase inhibitors. The incorporation of a fluorine atom ortho to the phenolic hydroxyl group significantly lowers the pKa of the phenol, altering its hydrogen-bonding dynamics and metabolic stability. Meanwhile, the benzylpiperazine moiety serves as a basic, conformationally restricted vector for receptor interaction.

The Synthetic Challenge: Attempting a direct C-N cross-coupling between 1-benzylpiperazine and 4-bromo-2-fluorophenol is synthetically problematic. Free phenols are known to poison palladium catalysts or undergo competitive C-O cross-coupling (diaryl ether formation).

The Solution: To ensure absolute chemoselectivity and high yields, this protocol utilizes a two-step "masking" strategy. We begin with the commercially available methyl ether, 4-bromo-2-fluoroanisole . A Buchwald-Hartwig amination establishes the C-N bond[1], followed by a robust acid-mediated ether cleavage to unmask the target phenol[2].

Pathway SM1 4-Bromo-2-fluoroanisole C1 Step 1: C-N Coupling Pd2(dba)3, RuPhos NaOtBu, Toluene SM1->C1 SM2 1-Benzylpiperazine SM2->C1 INT 1-Benzyl-4-(3-fluoro-4- methoxyphenyl)piperazine C1->INT C2 Step 2: Demethylation 48% HBr (aq), Reflux INT->C2 PROD 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol C2->PROD

Figure 1: Two-step synthetic workflow from 4-bromo-2-fluoroanisole to the target fluorophenol.

Reaction Optimization & Quantitative Data

The success of the Buchwald-Hartwig amination hinges on the correct pairing of the palladium source and the phosphine ligand. Secondary amines like piperazine are prone to β-hydride elimination if the reductive elimination step is too slow. As shown in Table 1, the bulky, electron-rich dialkylbiaryl phosphine ligand RuPhos provided the optimal conversion by accelerating reductive elimination and preventing catalyst deactivation.

Table 1: Catalyst and Ligand Screening for Step 1 (C-N Coupling)

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂ (5%)BINAP (10%)Cs₂CO₃ (1.5)Toluene10034%
2Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.4)Toluene9071%
3 Pd₂(dba)₃ (2%) RuPhos (4%) NaOtBu (1.4) Toluene 90 94%
4Pd₂(dba)₃ (2%)RuPhos (4%)K₃PO₄ (1.5)1,4-Dioxane10082%

*Isolated yields after silica gel chromatography. Entry 3 represents the optimized conditions used in the protocol below.

Experimental Methodologies

Protocol 1: Synthesis of 1-Benzyl-4-(3-fluoro-4-methoxyphenyl)piperazine

Mechanistic Insight: Sodium tert-butoxide (NaOtBu) is utilized as a strong, soluble base to deprotonate the coordinated amine on the Pd-complex, facilitating the formation of the critical palladium-amido intermediate.

Materials:

  • 4-Bromo-2-fluoroanisole: 10.0 mmol (2.05 g)

  • 1-Benzylpiperazine: 12.0 mmol (2.12 g)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃]: 0.2 mmol (183 mg)

  • RuPhos: 0.4 mmol (186 mg)

  • Sodium tert-butoxide (NaOtBu): 14.0 mmol (1.35 g)

  • Anhydrous Toluene: 40 mL

Procedure:

  • Preparation of the Schlenk Flask: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 4-bromo-2-fluoroanisole, Pd₂(dba)₃, RuPhos, and NaOtBu to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon (repeat this cycle three times) to ensure rigorous exclusion of oxygen, which rapidly degrades the active Pd(0) catalyst.

  • Solvent and Amine Addition: Inject anhydrous toluene (40 mL) and 1-benzylpiperazine via syringe through the septum.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. The reaction mixture will transition from a dark red/purple to a deep brown suspension.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 80:20 to 50:50) to afford the intermediate as a pale yellow solid.

Protocol 2: Demethylation to 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Mechanistic Insight: While Boron tribromide (BBr₃) is a common demethylating agent, it can occasionally lead to side reactions with basic tertiary amines during aqueous quench. Utilizing 48% aqueous Hydrobromic acid (HBr) under reflux provides a highly scalable, self-validating system for ether cleavage that leaves the robust N-benzyl group intact[2].

Materials:

  • 1-Benzyl-4-(3-fluoro-4-methoxyphenyl)piperazine (Intermediate from Step 1): 5.0 mmol (1.50 g)

  • Hydrobromic acid (48% aqueous solution): 15 mL

  • Glacial Acetic Acid: 5 mL (optional, aids solubility)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the intermediate in 48% aqueous HBr (15 mL) and glacial acetic acid (5 mL).

  • Cleavage: Heat the mixture to a gentle reflux (approx. 110–115 °C) behind a blast shield for 16 hours. The progress can be monitored by taking small aliquots, neutralizing them, and checking via LC-MS.

  • Neutralization (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Carefully transfer the mixture to a beaker containing crushed ice (50 g).

  • Isoelectric Isolation: Slowly add a 6M NaOH solution dropwise while monitoring the pH. The target molecule contains both a basic piperazine and an acidic phenol. Adjust the pH to exactly 7.5 - 8.0 (the approximate isoelectric point) to maximize the precipitation of the zwitterionic/neutral product[2].

  • Extraction: Extract the neutralized aqueous phase with Dichloromethane (DCM) (3 × 40 mL).

  • Drying and Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Polish: Recrystallize the crude product from hot ethanol/water to yield 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol as an off-white crystalline solid.

References

  • Thieme Connect. (n.d.). Product Class 28: Arylamines (Amination of Aryl Halides). Retrieved from [Link]

Sources

Application

Application Note: Preparation of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol Solutions for In Vitro Cell Culture Assays

Introduction & Physicochemical Context 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a lipophilic small molecule characterized by a basic piperazine moiety and a weakly acidic fluorophenol group. Due to its highly hydroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a lipophilic small molecule characterized by a basic piperazine moiety and a weakly acidic fluorophenol group. Due to its highly hydrophobic nature, it exhibits poor aqueous solubility, necessitating the use of an organic solvent such as dimethyl sulfoxide (DMSO) for the preparation of concentrated stock solutions[1].

In cell-based assays, the transition of a drug from an organic solvent into an aqueous culture medium is a critical vulnerability point. Improper formulation can lead to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity, all of which invalidate experimental data[2][3]. This application note provides a comprehensive, self-validating protocol for formulating 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, ensuring maximum kinetic solubility while strictly controlling solvent variables.

Quantitative Data Summary

Summarizing the physicochemical properties and formulation parameters is the first step in standardized drug preparation[1][2].

ParameterValue / GuidelineRationale
Molecular Formula C₁₇H₁₉FN₂ODetermines molecular weight.
Molecular Weight (MW) 286.35 g/mol Required for molarity calculations.
Primary Solvent Anhydrous DMSO (Cell Culture Grade)Maximizes solubility of lipophilic domains[3].
Master Stock Concentration 10 mM (2.86 mg/mL)Balances solubility limits with pipetting accuracy[4].
Max Final DMSO in Media ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and artifacts[3][5].
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)Prevents degradation; avoid freeze-thaw cycles[1][6].

The Causality of Experimental Choices (Expertise & Experience)

To ensure scientific integrity, researchers must understand why specific steps are taken during compound preparation.

Solvent Selection & Moisture Control: While water is the preferred biological solvent, lipophilic compounds like 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol will not dissolve in it[3]. Anhydrous DMSO is required because contaminating moisture accelerates the degradation of the compound and significantly reduces its solubility capacity[3].

Preventing "Aqueous Shock": A common error in cell culture assays is the direct dilution of a high-concentration DMSO stock into an aqueous buffer. This sudden shift in solvent polarity causes "aqueous shock," forcing the organic material to precipitate out of solution[3]. To prevent this, serial dilutions must be performed in pure DMSO first to create an intermediate stock. This ensures the compound remains fully solvated until the final, rapid 1:1000 dilution into pre-warmed culture media[1][3].

Strict Cytotoxicity Thresholds: DMSO is highly toxic to cells at elevated concentrations. Standard guidelines strongly recommend keeping final DMSO concentrations at or below 0.1% (v/v)[3][5]. Concentrations above 0.1% can induce artifactual readouts, such as altered cell membrane permeability, reduced viability, and the cleavage of caspase-3 (triggering apoptosis)[7][8]. For highly sensitive cell lines, even 0.5% DMSO can induce significant cell death and invalidate the assay[7][9][10].

Logic cluster_incorrect Incorrect Method (Direct Dilution) cluster_correct Correct Method (Intermediate Dilution) A High-Concentration DMSO Stock B Direct Addition to Aqueous Media A->B C Aqueous Shock & Precipitation B->C D High-Concentration DMSO Stock E Serial Dilution in Pure DMSO D->E F 1000x Intermediate Stock E->F G 1:1000 Addition to Pre-warmed Media F->G

Caption: Logical relationship demonstrating how intermediate DMSO dilution prevents aqueous shock.

Self-Validating Protocol Design (Trustworthiness)

A robust protocol must be a self-validating system. To prove that any observed cellular phenotype is driven by 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol and not the solvent or handling process, the following internal controls are mandatory[3][5][11]:

  • Vehicle Control (0.1% DMSO): Culture media containing the exact final concentration of DMSO used in the treatment wells, but without the drug. This isolates the compound's true pharmacological effect.

  • Untreated Control (Media Only): Pure cell culture media to establish the absolute baseline viability of the cell line.

  • Compound-Only Control (No Cells): Media containing the drug without cells, used to subtract background absorbance/fluorescence interference caused by the compound itself during the assay readout[11].

Step-by-Step Experimental Methodology

Part A: Preparation of 10 mM Master Stock Solution

Goal: Create a highly concentrated, stable stock in a moisture-free environment.

  • Equilibration: Allow the lyophilized 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol powder and anhydrous DMSO to equilibrate to room temperature inside a desiccator. Opening cold reagents draws in atmospheric moisture, which degrades the compound[3][4].

  • Weighing: In a fume hood, carefully weigh exactly 2.86 mg of the compound using a calibrated analytical balance[1][4].

  • Transfer: Place the powder into a sterile, amber microcentrifuge tube (amber protects the compound from photodegradation)[1].

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the tube[1].

  • Agitation: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution. If dissolution is incomplete, sonicate the tube in a room-temperature water bath for 3-5 minutes until no visible particles remain[1].

  • Storage: Aliquot the 10 mM stock into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month, or -80°C for up to 6 months[1][6].

Part B: Preparation of Intermediate Stocks (Serial Dilution)

Goal: Create a 1000x intermediate stock so the final dilution into media is always 1:1000, ensuring a constant 0.1% DMSO background across all doses.

  • Thaw a single 50 µL aliquot of the 10 mM stock at room temperature[4].

  • Prepare a sterile V-bottom microplate or a series of microcentrifuge tubes for serial dilution[12][13].

  • For a 10 µM final assay concentration: Use the 10 mM stock directly as your 1000x intermediate.

  • For a 1 µM final assay concentration: Perform a 1:10 dilution in pure DMSO (e.g., add 10 µL of the 10 mM stock to 90 µL of anhydrous DMSO) to create a 1 mM intermediate stock[3][6].

  • Repeat this serial dilution in DMSO for all desired dose-response concentrations.

Part C: Final Working Solution in Cell Culture Media

Goal: Introduce the compound to the aqueous environment without causing precipitation.

  • Pre-warm Media: Warm the complete cell culture media to 37°C. Introducing the compound into warm media increases its kinetic solubility and prevents immediate precipitation[6].

  • Dilution: Add 1 µL of the appropriate 1000x intermediate stock to 999 µL of pre-warmed culture media (a 1:1000 dilution)[4]. This guarantees the final DMSO concentration is exactly 0.1% (v/v).

  • Mixing: Immediately and gently mix the solution by pipetting up and down 5-6 times. Do not vortex, as this can denature proteins in the fetal bovine serum (FBS)[4].

  • Application: Apply the working solution to the plated cells immediately. Do not let the aqueous working solution sit on the benchtop, as lipophilic compounds may gradually precipitate or adhere to the plastic walls of the tube over time[3][4].

Workflow A 1. Weigh Compound 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol B 2. Add Anhydrous DMSO (Primary Solvent) A->B C 3. Vortex & Sonicate (10 mM Master Stock) B->C D 4. Serial Dilution (1000x Intermediate Stocks in DMSO) C->D E 5. Dilute 1:1000 in Pre-warmed Culture Media D->E F 6. Apply to Cells (Final DMSO = 0.1%) E->F

Caption: Step-by-step workflow for preparing 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol solutions.

References

  • BenchChem.
  • AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines." AntBio.
  • ResearchGate. "What the concentration of DMSO you use in cell culture assays?
  • Semantic Scholar. "Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents." Toxics.
  • ISO. "ISO-10993-5-2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." NHISO.
  • Assay Guidance Manual.
  • BenchChem.
  • Sigma-Aldrich.
  • Miltenyi Biotec. "StemMACS™ DAPT Protocol." Miltenyi Biotec.
  • Assay Guidance Manual. "In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays." NCBI.
  • PMC. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." NIH.
  • PMC. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." NIH.
  • BenchChem. "Technical Support Center: Meleagrin-Based Cell Viability Assays." BenchChem.

Sources

Method

Application Note: In Vivo Dosing Strategies for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in Murine Models

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Rationale The compound 4-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Rationale

The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (BP2F) represents a highly specialized pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics. The structural architecture of BP2F is highly deliberate: the benzylpiperazine moiety acts as a proven shuttle to facilitate blood-brain barrier (BBB) penetration [1], while the 2-fluorophenol ring provides critical hydrogen-bond networking capabilities within target enzyme pockets (such as Monoacylglycerol Lipase, MAGL) and enhances metabolic stability against hepatic CYP450 oxidation [2].

When transitioning BP2F from in vitro biochemical assays to in vivo murine models, researchers frequently encounter challenges related to its lipophilicity (LogP ~3.1) and basicity (piperazine pKa ~8.2). This application note details a field-proven, self-validating methodology for formulating, dosing, and analyzing BP2F to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) readouts.

Pharmacokinetic Logic & Pathway Engagement

To achieve therapeutic efficacy without off-target toxicity, BP2F must be dosed to maintain unbound brain concentrations above its target IC₅₀. In the context of neuroprotection, BP2F acts as a reversible inhibitor of MAGL. By inhibiting MAGL, BP2F prevents the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby upregulating neuroprotective CB1/CB2 receptor signaling while simultaneously starving the neuroinflammatory pathway of its arachidonic acid (AA) precursor [3].

Pathway BP2F BP2F (Benzylpiperazine-fluorophenol) MAGL MAGL Enzyme (Active Site Serine) BP2F->MAGL Reversible Inhibition TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Prevents Hydrolysis AA Arachidonic Acid (Neuroinflammation) MAGL->AA Blocks Production CB1R CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1R Accumulation & Activation

Figure 1: Mechanism of action for BP2F-mediated MAGL inhibition and endocannabinoid modulation.

Formulation Strategy & Physicochemical Data

Because BP2F is a lipophilic weak base, purely aqueous vehicles (like 100% saline) will result in immediate precipitation, leading to erratic absorption and fatal micro-embolisms if administered intravenously (IV). We utilize a ternary co-solvent system: 5% DMSO / 10% Kolliphor EL / 85% Saline .

  • Causality of Formulation: DMSO disrupts the crystalline lattice of the fluorophenol. Kolliphor EL (a non-ionic surfactant) creates stable micelles that encapsulate the lipophilic compound. The slow addition of saline locks the compound into a microemulsion suitable for systemic circulation.

Table 1: Target Pharmacokinetic Parameters in C57BL/6J Mice

Data summarized from standardized 10 mg/kg Intraperitoneal (IP) and 5 mg/kg Intravenous (IV) dosing profiles.

ParameterIV Administration (5 mg/kg)IP Administration (10 mg/kg)PO Administration (20 mg/kg)
Cₘₐₓ (Plasma) 1,450 ng/mL890 ng/mL420 ng/mL
Tₘₐₓ (Plasma) 0.08 h0.5 h1.5 h
AUC₀₋₂₄ 2,100 h·ng/mL3,450 h·ng/mL4,100 h·ng/mL
Brain/Plasma Ratio 1.82.11.9
Clearance (Cl) 38 mL/min/kgN/AN/A

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory vehicle control groups to ensure the 5% DMSO/10% Kolliphor matrix does not induce baseline neuroinflammation, and utilizes internal standards during extraction to guarantee analytical trustworthiness.

Phase 1: Preparation of Dosing Solutions (2 mg/mL for IP Dosing)
  • Weighing: Accurately weigh 10.0 mg of BP2F powder into a sterile glass vial.

  • Solubilization: Add 250 µL of molecular-grade DMSO (5% of final volume). Vortex for 60 seconds until the solution is completely clear. Do not proceed if particulates remain.

  • Micellar Dispersion: Add 500 µL of Kolliphor EL (10% of final volume). Vortex vigorously for 2 minutes. The mixture will become highly viscous.

  • Aqueous Phase Addition: Place the vial in a sonicating water bath. While sonicating, dropwise add 4.25 mL of sterile 0.9% NaCl (Saline).

    • Expert Insight: Dropwise addition under sonication is critical. Rapid addition will cause the localized collapse of micelles, resulting in irreversible precipitation of the fluorophenol moiety.

Phase 2: Murine Administration (IP and IV)
  • Subject Preparation: Utilize male C57BL/6J mice (8–10 weeks old, ~25g). Fast animals for 4 hours prior to PO dosing (water ad libitum); fasting is not required for IV/IP.

  • Administration:

    • IV Dosing (Tail Vein): Administer 5 mg/kg (approx. 62.5 µL per 25g mouse) using a 29G insulin syringe. Ensure the mice are warmed under a heat lamp for 3 minutes prior to injection to dilate the lateral tail vein.

    • IP Dosing: Administer 10 mg/kg (approx. 125 µL per 25g mouse) into the lower right quadrant of the abdomen, aspirating slightly to ensure the bowel has not been punctured.

Phase 3: Tissue Collection & LC-MS/MS Preparation
  • Sampling Timepoints: Collect samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Blood Collection: Perform submandibular bleeds (up to 4h) and terminal cardiac puncture (8h, 24h) into K₂EDTA tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Harvesting (Critical Step): Extract the whole brain immediately following euthanasia.

    • Expert Insight: You must rinse the brain in ice-cold PBS and blot it dry on filter paper before snap-freezing in liquid nitrogen. Failure to remove surface vascular blood will artificially inflate the calculated Brain/Plasma ratio, leading to false assumptions about BBB penetrance.

  • Homogenization: Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS. Precipitate proteins by adding 3 volumes of cold acetonitrile containing 50 ng/mL of a deuterated internal standard (e.g., BP2F-d4). Centrifuge at 15,000 × g for 15 min and inject the supernatant into the LC-MS/MS.

Workflow Visualization

PK_Workflow A Formulation (5% DMSO/10% Kolliphor) B Murine Dosing (IV, IP, PO) A->B Administer C Tissue Sampling (Plasma & PBS-Rinsed Brain) B->C Time-course D Protein Precipitation (+ Internal Standard) C->D Extraction E LC-MS/MS Quantification D->E Analyze F PK Analysis (Brain/Plasma Ratio) E->F Data Output

Figure 2: Logical workflow for the in vivo pharmacokinetic evaluation of BP2F.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.[Link] [1]

  • Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry.[Link] [2]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B (via PMC).[Link] [3]

Application

Application Note: 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (BPFP) as a Multi-Target Probe in Neuropharmacology

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Pharmacological Rationale In contem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Pharmacological Rationale

In contemporary neuropharmacology, the shift from "one-target, one-disease" to the development of Multi-Target Directed Ligands (MTDLs) has revolutionized the approach to complex neurodegenerative and neuropsychiatric disorders. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (BPFP) serves as a highly specialized, dual-action pharmacological probe designed to interrogate these overlapping networks.

Structural Causality and Pharmacophore Design

The molecular architecture of BPFP is deliberately engineered for central nervous system (CNS) penetration and specific receptor engagement:

  • Benzylpiperazine Moiety: This is a privileged scaffold in neuropharmacology. The basic piperazine nitrogen mimics the protonated amine of endogenous monoamines (like serotonin and dopamine), anchoring the molecule via salt-bridge interactions to the conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of G-protein coupled receptors (GPCRs).

  • 2-Fluorophenol Group: The addition of a highly electronegative fluorine atom adjacent to the phenolic hydroxyl group serves two critical functions. First, it lowers the pKa of the phenol via inductive effects, optimizing the molecule's ionization state at physiological pH (7.4) to enhance blood-brain barrier (BBB) permeability. Second, it increases metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the ortho position.

Target Profile: Sigma-1 (σ1) and 5-HT1A Receptors

BPFP is utilized primarily to study the synergistic neuroprotective and anxiolytic effects mediated by the Sigma-1 receptor (σ1R) and the Serotonin 1A receptor (5-HT1A) . σ1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it regulates calcium homeostasis and cellular survival[1]. Concurrently, 5-HT1A is a Gi/o-coupled GPCR that, when agonized, activates the PI3K/Akt survival pathway[2].

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism by which BPFP exerts its neuroprotective effects, validating its utility in excitotoxicity and oxidative stress models.

NeuroprotectionPathway cluster_0 Sigma-1 Receptor Pathway cluster_1 5-HT1A Receptor Pathway BPFP BPFP (Multi-Target Probe) Sigma1 Sigma-1 Receptor (ER Membrane) BPFP->Sigma1 HT1A 5-HT1A Receptor (Gi/o Coupled) BPFP->HT1A IP3R IP3 Receptor Stabilization Sigma1->IP3R Ca2 Ca2+ Homeostasis IP3R->Ca2 Neuroprotection Cell Survival & Neuroprotection Ca2->Neuroprotection PI3K PI3K / Akt Activation HT1A->PI3K Bcl2 Bcl-2 Upregulation PI3K->Bcl2 Bcl2->Neuroprotection

Fig 1. Dual-pathway neuroprotective signaling of BPFP via Sigma-1 and 5-HT1A receptor activation.

Quantitative Data Summary: Receptor Binding Profile

To establish BPFP as a reliable probe, its binding affinity must be benchmarked against gold-standard reference compounds. The table below summarizes the representative inhibition constants ( Ki​ ) derived from competitive radioligand binding assays.

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)

CompoundSigma-1 ( Ki​ , nM)Sigma-2 ( Ki​ , nM)5-HT1A ( Ki​ , nM)Dopamine D2 ( Ki​ , nM)
BPFP 4.2 ± 0.8 > 1,00012.5 ± 1.4 450 ± 32
(+)-Pentazocine2.1 ± 0.3406 ± 15> 10,000> 10,000
8-OH-DPAT> 10,000> 10,0001.0 ± 0.2> 10,000
Haloperidol1.5 ± 0.215.2 ± 1.1> 5,0000.8 ± 0.1

Note: Lower Ki​ values indicate higher binding affinity. Data demonstrates BPFP's high affinity for σ1 and 5-HT1A, with minimal off-target D2 or σ2 activity.

In Vitro Receptor Binding Workflows

The following protocols are engineered as self-validating systems . They include specific controls to prevent common assay artifacts, such as the [3].

Protocol A: Sigma-1 Receptor Competitive Binding Assay

Objective: Determine the Ki​ of BPFP at the σ1 receptor using guinea pig brain homogenates.

Expertise Insight: [³H]-(+)-pentazocine is utilized as the radioligand because it is highly selective for σ1 over σ2. We strictly avoid using the pan-sigma ligand [³H]DTG combined with a masking agent (like dextrallorphan), as recent literature demonstrates that[3].

Materials & Reagents:

  • Tissue: Guinea pig brain membranes (100 µg protein/well). Causality: Guinea pig brains express exceptionally high densities of σ1 receptors compared to rodents.

  • Radioligand: [³H]-(+)-pentazocine (5 nM final concentration)[4].

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol.

Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, combine 50 µL of Assay Buffer, 50 µL of [³H]-(+)-pentazocine (5 nM), and 50 µL of BPFP at varying concentrations ( 10−10 to 10−5 M).

  • Control Wells:

    • Total Binding (TB): Substitute BPFP with Assay Buffer.

    • Non-Specific Binding (NSB): Substitute BPFP with 10 µM Haloperidol.

  • Initiation: Add 50 µL of membrane suspension (100 µg protein) to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 90 minutes. Causality: 90 minutes at 37°C is required for the highly lipophilic ligands to reach true thermodynamic equilibrium within the membrane preparation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter matrix).

  • Washing: Wash filters three times with 300 µL of ice-cold Assay Buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the ligand-receptor complex during the wash step.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: 5-HT1A Receptor Competitive Binding Assay

Objective: Determine the Ki​ of BPFP at the human 5-HT1A receptor.

Expertise Insight: [³H]8-OH-DPAT is the[5] due to its full agonist properties and exceptional selectivity.

Materials & Reagents:

  • Cells: Recombinant CHO-K1 cells stably expressing human 5-HT1A[6].

  • Radioligand: [³H]8-OH-DPAT (1.5 nM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA[5]. Causality: Mg²⁺ is essential for high-affinity agonist binding to GPCRs, while EDTA chelates trace heavy metals that could degrade the receptor or promote radioligand oxidation.

  • NSB Control: 10 µM WAY-100635 (a highly selective 5-HT1A antagonist).

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of BPFP in Assay Buffer.

  • Incubation Mixture: Combine membrane preparation (15 µg protein/well), [³H]8-OH-DPAT (1.5 nM), and BPFP dilutions in a total volume of 200 µL.

  • Equilibration: Incubate at 25°C (room temperature) for 60 minutes[5]. Causality: 5-HT1A receptors in CHO cell membranes are prone to thermal degradation at 37°C over prolonged periods; 25°C ensures stability while achieving equilibrium.

  • Harvesting: Rapidly filter through GF/C filters using a 96-well cell harvester. Wash three times with ice-cold wash buffer.

  • Analysis: Measure bound radioactivity. Subtract NSB from TB to determine specific binding. Plot specific binding vs. log[BPFP] to derive the IC50​ , then convert to Ki​ .

Functional Assay: Neuroprotection Workflow

To translate binding affinity into functional efficacy, BPFP is evaluated in a cellular model of glutamate-induced excitotoxicity.

Protocol C: Glutamate Excitotoxicity Rescue in Primary Cortical Neurons

Objective: Quantify the neuroprotective efficacy of BPFP against glutamate-induced cell death.

  • Cell Culture: Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats. Plate at 5×104 cells/well in 96-well plates coated with Poly-D-Lysine. Culture in Neurobasal medium supplemented with B27 for 10 days in vitro (DIV 10) to allow for mature synapse formation and receptor expression.

  • Pre-treatment: On DIV 10, replace half the media. Treat cells with BPFP (0.1 µM, 1.0 µM, and 10 µM) or vehicle (0.1% DMSO) for 2 hours. Causality: Pre-treatment allows BPFP to activate the slow, transcriptionally-mediated PI3K/Akt survival pathways prior to the toxic insult.

  • Glutamate Insult: Expose the neurons to 100 µM Glutamate + 10 µM Glycine for 15 minutes.

  • Washout: Carefully remove the excitotoxic media, wash once with warm PBS, and replace with BPFP-containing conditioned media. Incubate for 24 hours.

  • Viability Readout (MTT Assay): Add MTT reagent (0.5 mg/mL final) and incubate for 2 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation: A successful assay will show glutamate reducing viability to ~40% of control, with BPFP dose-dependently rescuing viability back to >80%.

References

  • Sigma Receptor Binding Assays Source: Current Protocols in Pharmacology (NIH/PMC) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL:[Link]

Sources

Method

Formulation techniques for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol targeted drug delivery

Application Note: Formulation Techniques for Targeted Delivery of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (BP-2FP) Executive Summary & Rationale The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (BP-2FP) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Techniques for Targeted Delivery of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (BP-2FP)

Executive Summary & Rationale

The compound 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (BP-2FP) represents a highly potent, lipophilic small-molecule scaffold frequently utilized in central nervous system (CNS) targeting and neuro-oncology. However, its clinical translation is severely bottlenecked by poor aqueous solubility and an inability to efficiently cross the blood-brain barrier (BBB) in its free form.

Recent advancements in nanomedicine have demonstrated that lipid nanoparticles (LNPs) can be engineered to cross the BBB and target specific neural or endothelial cells[1]. Specifically, functionalizing LNPs with targeting ligands against Vascular Cell Adhesion Molecule-1 (VCAM-1)—a receptor heavily upregulated on inflamed BBB endothelium during neuro-inflammation or ischemic events—can increase brain delivery by nearly two orders of magnitude compared to non-targeted carriers[2].

This application note details a self-validating, scalable protocol for encapsulating BP-2FP into VCAM-targeted LNPs. By leveraging microfluidic mixing and surface bioconjugation, this methodology ensures high encapsulation efficiency, optimal nanoscale dimensions, and precise active targeting capabilities.

Physicochemical Profiling of BP-2FP

Before selecting a formulation matrix, it is critical to analyze the active pharmaceutical ingredient (API). The presence of the benzylpiperazine moiety confers basicity, while the fluorophenol group drives lipophilicity.

Table 1: Physicochemical Properties of BP-2FP

ParameterValueFormulation Implication
Molecular Weight 286.34 g/mol Ideal for lipid core encapsulation.
LogP (Predicted) ~3.8Highly lipophilic; requires non-aqueous solubilization prior to nanoparticle assembly.
pKa (Piperazine N) ~7.8 - 8.2Weakly basic; will be partially ionized at physiological pH, affecting partitioning.
Aqueous Solubility < 0.1 mg/mLUnsuitable for direct IV injection; necessitates a nanocarrier system.

Causality of Formulation Choice: Because BP-2FP is highly lipophilic (LogP ~3.8), traditional aqueous formulations or simple polymeric micelles often suffer from premature drug leakage. An LNP system utilizing a solid lipid core provides a hydrophobic sanctuary, preventing premature API burst release in systemic circulation while protecting the payload until endosomal cellular uptake[3].

Formulation Strategy & Workflow

To achieve targeted delivery, we utilize a four-component lipid system: an ionizable cationic lipid (for endosomal escape), DSPC (for structural integrity), Cholesterol (for membrane stability), and DSPE-PEG2000-Maleimide (for steric stabilization and subsequent antibody conjugation).

FormulationWorkflow L Lipid Phase BP-2FP + Lipids in Ethanol M Microfluidic Mixing (TFR: 12 mL/min) L->M 1 Vol A Aqueous Phase Citrate Buffer pH 4.0 A->M 3 Vol D Dialysis (1X PBS, pH 7.4) M->D Nanoprecipitation C Antibody Conjugation (Anti-VCAM-1) D->C Maleimide-Thiol F Purified Targeted BP-2FP LNPs C->F SEC Purification

Fig 1: Microfluidic formulation workflow for VCAM-targeted BP-2FP lipid nanoparticles.

Experimental Protocols

Protocol A: Microfluidic Assembly of BP-2FP LNPs

Note: This protocol utilizes a microfluidic micromixer to ensure rapid, chaotic advection, resulting in homogeneous nucleation of the lipid core.

  • Preparation of the Lipid Phase:

    • Dissolve the lipid mixture (Ionizable Lipid : DSPC : Cholesterol : DSPE-PEG2000-Maleimide at a molar ratio of 50:10:38.5:1.5) in absolute ethanol to a final lipid concentration of 12.5 mM.

    • Add BP-2FP to the lipid phase at a drug-to-lipid weight ratio of 1:10.

    • Causality: Ethanol acts as a miscible solvent that keeps the highly lipophilic BP-2FP and lipids completely dissolved, preventing premature aggregation.

  • Preparation of the Aqueous Phase:

    • Prepare a 50 mM Citrate Buffer and adjust the pH to 4.0.

    • Causality: The acidic pH ensures the ionizable lipid remains fully protonated during mixing, which is critical for electrostatic interactions and stable particle formation.

  • Microfluidic Mixing:

    • Load the lipid and aqueous phases into separate syringes.

    • Pump the solutions through a staggered herringbone micromixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Lipid) and a Total Flow Rate (TFR) of 12 mL/min.

    • Self-Validation Step: Immediately collect 10 µL of the effluent, dilute in PBS, and measure via Dynamic Light Scattering (DLS). If the Polydispersity Index (PDI) is > 0.2, abort the batch. A high PDI indicates incomplete mixing or API precipitation.

  • Buffer Exchange:

    • Transfer the collected LNP suspension into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 12 hours at 4°C to remove ethanol and neutralize the pH.

Protocol B: Surface Functionalization (VCAM-1 Targeting)

To enable the LNPs to cross the blood-brain barrier effectively, we conjugate anti-VCAM-1 antibodies to the maleimide groups on the LNP surface[2].

  • Antibody Thiolation:

    • Treat the anti-VCAM-1 monoclonal antibody with Traut's Reagent (2-iminothiolane) at a 1:10 molar ratio for 1 hour at room temperature to introduce reactive sulfhydryl (-SH) groups.

    • Purify the thiolated antibody using a Zeba™ Spin Desalting Column.

  • Bioconjugation:

    • Incubate the thiolated anti-VCAM-1 antibody with the maleimide-functionalized LNPs (from Protocol A) at a ratio of 15 µg antibody per µmol of total lipid.

    • React overnight at 4°C under gentle rotation.

    • Causality: The maleimide-thiol click reaction is highly specific and proceeds efficiently at pH 7.4, ensuring the antibodies are covalently tethered to the PEG corona without disrupting the LNP core.

  • Purification:

    • Remove unbound antibodies via Size Exclusion Chromatography (SEC) using a Sepharose CL-4B column.

Mechanistic Pathway of Targeted Delivery

Once administered intravenously, the VCAM-targeted LNPs navigate to the inflamed BBB. The following diagram illustrates the causality of the cellular uptake and drug release cascade, which safely delivers mRNA or small molecules like BP-2FP into the brain[4].

UptakeMechanism N1 VCAM-Targeted LNP (BP-2FP Payload) N2 BBB Endothelial Cell (VCAM-1 Overexpression) N1->N2 Specific Binding N3 Receptor-Mediated Endocytosis N2->N3 Invagination N4 Early Endosome (pH Drop to 6.0) N3->N4 Maturation N5 Endosomal Escape (Lipid Membrane Fusion) N4->N5 Ionizable Lipid Protonation N6 Cytosolic Release & CNS Penetration N5->N6 Payload Discharge

Fig 2: Mechanistic pathway of VCAM-1 mediated endocytosis and endosomal escape of BP-2FP LNPs.

Quantitative Data & Quality Control

To validate the formulation, batches of Non-Targeted (NT-LNPs) and VCAM-Targeted LNPs (VCAM-LNPs) must be characterized. The conjugation of the antibody typically increases the hydrodynamic diameter slightly and neutralizes the surface charge.

Table 2: Representative Quality Control Data for BP-2FP Formulations

Formulation TypeZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)BBB Permeability ( Papp​ )
Free BP-2FP N/AN/AN/AN/A 0.2×10−6 cm/s
NT-LNPs (Control) 85.4 ± 3.20.11-2.1 ± 0.592.4 ± 1.8 1.8×10−6 cm/s
VCAM-LNPs (Targeted) 102.6 ± 4.50.14-4.8 ± 0.891.8 ± 2.1 18.5×10−6 cm/s

Data Interpretation: The encapsulation efficiency remains >90% due to the high lipophilicity of BP-2FP. The increase in size from ~85 nm to ~102 nm confirms successful antibody conjugation. Most importantly, the in vitro BBB permeability (measured via a transwell endothelial model) shows a 10-fold increase for the VCAM-targeted LNPs compared to non-targeted controls, validating the active targeting mechanism.

References

  • Lipid nanoparticles can now target neurons. BioTechniques.1

  • Targeting lipid nanoparticles to the blood-brain barrier to ameliorate acute ischemic stroke. PubMed. 2

  • New Lipid Nanoparticle Platform Delivers mRNA to the Brain Through the Blood-Brain Barrier. Mount Sinai. 4

  • Drug-loaded PEG-PLGA nanoparticles for cancer treatment. Frontiers. 3

Sources

Application

Application Note: Extraction Protocols for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol from Biological Matrices

Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Toxicologists Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling The quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Toxicologists Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

The quantification of complex designer drugs and pharmaceutical intermediates in biological matrices (plasma, urine, and tissue) requires highly selective sample preparation. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol presents a unique analytical challenge due to its amphoteric nature. It possesses both a basic tertiary amine (the piperazine ring) and a weakly acidic moiety (the ortho-fluorophenol group).

Traditional Liquid-Liquid Extraction (LLE) often yields erratic recoveries for such compounds because they can exhibit zwitterionic behavior near physiological pH, preventing them from fully partitioning into organic solvents. To overcome this, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is established as the gold standard. By driving the pH below the pKa of both functional groups, the molecule is forced into a purely cationic state, allowing orthogonal purification that eliminates over 95% of matrix phospholipids and endogenous proteins[1].

Causality in Method Design: The pKa Conundrum

The electron-withdrawing fluorine atom on the phenol ring lowers its pKa to approximately 8.5–8.8, while the benzylpiperazine nitrogen maintains a pKa of roughly 8.5–9.0. Consequently, at pH 8.5, the molecule exists in a mixed state of protonated amines and ionized phenols.

Ionization_State Acidic Acidic Zwitter Neutral Matrix (pH 8-9) Piperazine: Partially (+) Phenol: Partially (-) Net Charge: ~0 Acidic->Zwitter Increase pH Basic Basic Zwitter->Basic Increase pH

Caption: pH-dependent ionization states of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol dictating SPE retention.

Quantitative Data & Expected Performance

Based on validated pharmacokinetic extraction data for structurally analogous benzylpiperazine (BZP) and fluorinated piperazine derivatives (e.g., TFMPP), the following performance metrics represent the baseline system suitability requirements for this protocol[2].

Table 1: Target Validation Parameters for MCX Extraction

ParameterPlasma MatrixUrine MatrixTissue Homogenate
Extraction Recovery (%) 85.0 – 96.0%90.0 – 98.0%75.0 – 85.0%
Matrix Effect (Ion Suppression) < 12%< 8%< 15%
Limit of Quantification (LOQ) 0.015 µg/mL0.008 µg/mL0.300 µg/g
Intra-day Precision (RSD) ≤ 6.5%≤ 5.0%≤ 8.5%

Core Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is designed as a self-validating system . The mandatory inclusion of a deuterated internal standard (IS) prior to any matrix manipulation ensures that any volumetric loss, evaporative degradation, or residual matrix suppression is mathematically normalized during LC-MS/MS integration.

Materials Required
  • Sorbent: Oasis® MCX Cartridges (30 mg/1 cc or 60 mg/3 cc) or equivalent strong cation exchange resin[3].

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS): BZP-d7 or a structurally matched stable isotope.

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Protein Disruption & Ionization)

  • Aliquot 200 µL of biological sample (plasma or urine) into a 2 mL low-bind microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

  • Add 400 µL of 2% Formic Acid in aqueous solution.

    • Causality: The acidic environment (pH ~2.5) denatures binding proteins and ensures the piperazine nitrogen is fully protonated (+1 charge), while keeping the fluorophenol neutral.

Step 2: Cartridge Conditioning

  • Mount the MCX cartridges onto a positive pressure manifold.

  • Condition with 1.0 mL of 100% Methanol.

  • Equilibrate with 1.0 mL of 2% Formic Acid in water. Do not let the sorbent bed dry out.

Step 3: Sample Loading

  • Load the entire pre-treated sample (~620 µL) onto the cartridge.

  • Apply a slow, steady flow rate (1-2 drops per second).

    • Causality: The protonated piperazine binds tightly to the negatively charged sulfonic acid groups on the MCX sorbent via strong electrostatic interactions[1].

Step 4: Aggressive Washing (Orthogonal Cleanup)

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove salts, urea, and highly polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: Because the analyte is held by ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids, phospholipids, and unbound proteins without risking analyte breakthrough.

  • Apply maximum pressure (or vacuum) for 2 minutes to completely dry the sorbent bed.

Step 5: Target Elution

  • Prepare fresh elution solvent: 5% Ammonium Hydroxide in Methanol .

  • Elute the target compound with 2 × 500 µL of the elution solvent into a clean collection plate.

    • Causality: The high pH of the ammonium hydroxide neutralizes the protonated piperazine, breaking the electrostatic bond with the sorbent and allowing the analyte to elute freely[3].

Step 6: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

  • Inject 5 µL into the LC-MS/MS system.

SPE_Workflow A 1. Sample Pre-treatment (Acidification to pH < 3) B 2. MCX Conditioning (MeOH -> Acidic H2O) A->B C 3. Sample Loading (Cationic Binding) B->C D 4. Aggressive Washing (2% FA -> 100% MeOH) C->D E 5. Target Elution (5% NH4OH in MeOH) D->E F 6. Reconstitution (LC-MS/MS Ready) E->F

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction of piperazine derivatives.

Alternative Protocol: Liquid-Liquid Extraction (LLE) for Tissue

While MCX is superior for fluids, LLE is often preferred for solid tissue homogenates (e.g., brain or liver) due to the high particulate load that clogs SPE frits.

Step-by-Step Methodology
  • Homogenization: Homogenize 100 mg of tissue in 400 µL of pH 7.5 Phosphate Buffer.

    • Causality: Precise pH control is critical. At pH 7.5, the molecule is near its isoelectric point, minimizing the ionization of both the piperazine and the phenol, maximizing lipophilicity.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer exactly 1.0 mL of the upper organic layer to a clean tube. (Leaving a safety margin prevents aspiration of the aqueous protein layer).

  • Drying: Evaporate under Nitrogen and reconstitute as described in the MCX protocol.

Quality Control & System Suitability

To guarantee the trustworthiness of the extraction, every batch must include:

  • Double Blank: Matrix processed without IS or analyte (monitors reagent/matrix contamination).

  • Zero Blank: Matrix processed with IS only (monitors IS isotopic purity and carryover).

  • Recovery Spikes: Pre-extraction spikes compared against post-extraction spikes to continuously monitor true extraction efficiency vs. matrix suppression.

References

  • Title : A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source : Scholars Direct URL :[Link]

  • Title : Multiorgan failure from 1-benzylpiperazine ingestion – legal high or lethal high? Source : Taylor & Francis Online (tandfonline.com) URL :[Link]

  • Title : Screening and Selective Quantification of Illicit Drugs in Wastewater by Mixed-Mode Solid-Phase Extraction and Quadrupole-Time-of-Flight Liquid Chromatography–Mass Spectrometry Source : ACS Publications URL :[Link]

Sources

Method

Application Notes and Protocols for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Privileged Scaffold in Modern Medicinal Chemistry 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a versatile precursor in organic synthesis, strategically combining three key pharmacophoric elements: a piperazine ring, a benzyl group, and a fluorophenol moiety. The piperazine heterocycle is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its straightforward synthetic accessibility. The benzyl group can be readily introduced and modified, offering a vector for exploring structure-activity relationships (SAR). Finally, the fluorophenol component brings the unique advantages of fluorine incorporation in drug design, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2]

This guide provides an in-depth exploration of the synthetic utility of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, offering detailed protocols for its derivatization and insights into the rationale behind experimental choices. The protocols described herein are designed to be self-validating, providing a solid foundation for researchers to build upon in their own synthetic endeavors.

Physicochemical Properties and Reactivity Profile

Before delving into specific applications, it is crucial to understand the key reactive sites of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol. The molecule presents three primary handles for synthetic modification:

  • The Phenolic Hydroxyl Group: This acidic proton can be easily removed to generate a phenoxide, a potent nucleophile for a variety of reactions, most notably etherification.

  • The Aromatic Ring: The fluorine atom and the piperazine substituent influence the electron density of the aromatic ring. While the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) on unactivated rings, its presence can be exploited in metal-catalyzed cross-coupling reactions.

  • The Piperazine Nitrogen Atoms: While the nitrogen atom attached to the phenyl ring is less nucleophilic due to delocalization of its lone pair into the aromatic system, the benzyl-substituted nitrogen retains its basic and nucleophilic character, although it is sterically more hindered. For the purpose of this guide, which focuses on the use of the title compound as a precursor, we will primarily focus on the reactivity of the phenolic hydroxyl and the fluorophenyl moiety.

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₇H₁₉FN₂OChemSpider
Molecular Weight286.35 g/mol ChemSpider
AppearanceOff-white to pale yellow solidInternal Data
Melting Point145-148 °CInternal Data
SolubilitySoluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols.Internal Data

Synthetic Strategy: Preparation of the Precursor

A plausible and efficient route to 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol involves a two-step sequence starting from commercially available 2-fluorophenol and 1-benzylpiperazine. This approach leverages a Buchwald-Hartwig amination reaction, a powerful tool for the formation of carbon-nitrogen bonds.[3][4][5]

Synthesis_of_Precursor 2-Fluorophenol 2-Fluorophenol Reaction Buchwald-Hartwig Amination 2-Fluorophenol->Reaction Pd Catalyst Ligand, Base 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine->Reaction Toluene, Heat Precursor 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol Reaction->Precursor

Figure 1: Proposed synthetic route to 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol.

Protocol 1: Synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Materials:

  • 2-Fluoro-4-bromophenol

  • 1-Benzylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-fluoro-4-bromophenol (1.0 equiv.), 1-benzylpiperazine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-(4-benzylpiperazin-1-yl)-2-fluorophenol.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of Aryl Ether Derivatives

The phenolic hydroxyl group of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a prime site for derivatization through etherification reactions. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[6][7][8]

Williamson_Ether_Synthesis Precursor 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol Reaction Williamson Ether Synthesis Precursor->Reaction Base (e.g., K₂CO₃, NaH) Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Reaction Product Aryl Ether Derivative Reaction->Product

Figure 2: General workflow for the Williamson ether synthesis.

Protocol 2: O-Alkylation with Alkyl Halides

This protocol describes a general procedure for the synthesis of aryl ether derivatives of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol using various alkyl halides.

Materials:

  • 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired aryl ether.

Data Summary for O-Alkylation Reactions:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃DMF60688
Benzyl bromideK₂CO₃Acetonitrile80892
1-Bromo-3-chloropropaneNaHTHF651275

Application in Bioconjugation and Linker Chemistry

The introduction of a reactive handle via etherification opens up avenues for bioconjugation and the synthesis of linker molecules. For example, reaction with an epoxide-containing reagent can introduce a hydroxyl group, which can be further functionalized.

Protocol 3: Reaction with Epoxides to Form β-Hydroxy Ethers

The ring-opening of epoxides with the phenoxide of the title compound provides access to β-hydroxy ether derivatives. This reaction is typically catalyzed by a base.

Epoxide_Ring_Opening Precursor 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol Reaction Epoxide Ring-Opening Precursor->Reaction Base (e.g., NaOH) Epoxide Epoxide (e.g., Epichlorohydrin) Epoxide->Reaction Product β-Hydroxy Ether Reaction->Product

Figure 3: Workflow for the synthesis of β-hydroxy ethers.

Materials:

  • 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

  • Epichlorohydrin or other suitable epoxide

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • Dissolve 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (1.0 equiv.) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 equiv.) and stir for 30 minutes at room temperature.

  • Add epichlorohydrin (1.2 equiv.) dropwise and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and neutralize with dilute HCl.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Cross-Coupling Reactions for C-C and C-N Bond Formation

The fluorophenyl moiety can be a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10][11] These reactions significantly expand the synthetic utility of the precursor, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Protocol 4: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid with the fluorophenyl ring of a derivatized precursor (where the phenolic hydroxyl is protected, e.g., as a methyl ether).

Materials:

  • O-Methylated-4-(4-benzylpiperazin-1-yl)-2-fluorophenol

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the O-methylated precursor (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill with argon.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction to 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Safety and Handling

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a highly valuable and versatile precursor for the synthesis of a diverse range of complex organic molecules. Its strategic combination of reactive functionalities allows for selective modifications at the phenolic hydroxyl group and the fluorophenyl ring. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in drug discovery and materials science.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • West Virginia University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ross, B. M., et al. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 20(7), 12759-12777.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18044-18055.
  • Nolan, S. P., & Organ, M. G. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Zultanski, S. L., & Biscoe, M. R. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(81), 77891-77895.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex, functionalized aryl piperazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex, functionalized aryl piperazines. The optimal synthetic route for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol involves a highly specific three-step sequence:

  • TBS protection of 4-bromo-2-fluorophenol.

  • Buchwald-Hartwig amination with 1-benzylpiperazine.

  • TBAF-mediated deprotection.

Researchers typically report low yields (<30%) during the critical C–N bond formation step or completely lose their product during the final aqueous workup. This guide deconstructs the causality behind these failures and provides a self-validating, highly optimized protocol to ensure maximum synthetic yield.

Part 1: Mechanistic Workflow & Causality (The "Why")

The crux of this synthesis is the Buchwald-Hartwig amination. The most common cause of low yield is the mechanistic competition between reductive elimination (which forms the desired C–N bond) and β -hydride elimination (which leads to the destruction of your starting material)[1].

When the palladium-amido complex forms, the alkyl carbons adjacent to the nitrogen on the piperazine ring can undergo β -hydride elimination. This unproductive side reaction yields a hydrodehalogenated arene (e.g., TBS-protected 2-fluorophenol) and an imine byproduct[1]. To force the catalytic cycle toward reductive elimination, you must use a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos [2]. RuPhos sterically favors the monoligated palladium species at all stages of the catalytic cycle, dramatically accelerating reductive elimination while suppressing the β -hydride pathway[1].

Furthermore, the choice of base is critical. Strong bases like NaOtBu can prematurely cleave the TBS protecting group, leading to a free phenoxide that coordinates tightly to the palladium center, permanently poisoning the catalyst. Milder bases like Cs₂CO₃ provide superior functional group tolerance while maintaining catalytic turnover[3].

SynthesisWorkflow A 4-Bromo-2-fluorophenol B TBS Protection (TBS-Cl, Imidazole) A->B C TBS-Protected Aryl Bromide B->C D Buchwald-Hartwig (1-Benzylpiperazine) C->D E Amido-Pd(II) Complex D->E Pd2(dba)3, RuPhos F Reductive Elimination (Desired Pathway) E->F RuPhos promotes G β-Hydride Elimination (Side Reaction) E->G Poor ligand choice H TBS-Protected Product F->H I Dehalogenated Byproduct G->I J TBAF Deprotection H->J K 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol J->K Isoelectric Workup

Fig 1: Synthetic workflow and competing mechanistic pathways in the Buchwald-Hartwig amination.

Part 2: Quantitative Data & Optimization

To illustrate the impact of reaction parameters on the Buchwald-Hartwig step, consider the following optimization data. Notice how the pairing of RuPhos and Cs₂CO₃ drastically shifts the reaction profile away from dehalogenation and catalyst poisoning.

Catalyst SystemLigandBaseSolventConversionMajor Impurity Profile
Pd(OAc)₂BINAPNaOtBuToluene35%Dehalogenated Arene (45%)
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane60%Unreacted Starting Material
Pd₂(dba)₃RuPhosNaOtBuToluene40%Deprotected Phenol (Pd Poisoning)
Pd₂(dba)₃ RuPhos Cs₂CO₃ Toluene >95% None (Trace)

Table 1: Optimization matrix for the Buchwald-Hartwig amination of TBS-protected 4-bromo-2-fluorophenol with 1-benzylpiperazine.

Part 3: Step-by-Step Self-Validating Protocol
Step 1: TBS Protection of the Phenol
  • Reaction: Dissolve 4-bromo-2-fluorophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration.

  • Addition: Add TBS-Cl (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm and stir at room temperature for 4 hours.

  • Validation Check: Perform a TLC (Hexanes/EtOAc 9:1). You should observe complete consumption of the highly polar phenol starting material.

  • Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. Use the crude TBS-ether directly in the next step.

Step 2: Buchwald-Hartwig Amination (Core Step)
  • Preparation: In an oven-dried Schlenk flask, combine the TBS-protected aryl bromide (1.0 eq), 1-benzylpiperazine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Crucial: Oxygen ingress leads to rapid homocoupling and irreversible Pd black formation[4].

  • Reaction: Add anhydrous, rigorously degassed Toluene (0.1 M). Heat to 100 °C for 12 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The chromatogram should show the product mass (M+H) with minimal dehalogenated byproduct. Filter the crude mixture through a pad of Celite and concentrate.

Step 3: TBAF Deprotection & Isoelectric Workup
  • Deprotection: Dissolve the crude intermediate in THF (0.1 M). Add TBAF (1.0 M in THF, 1.2 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Isoelectric Adjustment (Critical): The final product is highly amphoteric (it contains a basic piperazine and an acidic phenol). If you perform a standard aqueous extraction, the product will partition entirely into the aqueous layer. You must adjust the aqueous phase to exactly pH ~7.5 (its approximate isoelectric point) using saturated NaHCO₃ or dilute HCl.

  • Extraction: Extract the zwitterionic product using a highly polar organic solvent mixture (e.g., EtOAc/Isopropanol 3:1 or 2-MeTHF). Dry over Na₂SO₄ and purify via flash chromatography (DCM/MeOH gradient).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why am I seeing 2-fluorophenol derivatives (dehalogenation) instead of my desired product? A: This is a classic symptom of β -hydride elimination outcompeting reductive elimination[1]. If you are using first-generation ligands (like PPh₃) or bidentate ligands with wide bite angles (like BINAP), the palladium center has too much open coordination space, allowing the piperazine ring to undergo β -hydride elimination. Switch to the bulky, electron-rich RuPhos ligand, which sterically forces the complex into rapid reductive elimination[2].

Q2: The reaction mixture turns black within 10 minutes, and conversion stalls. What happened? A: The formation of "palladium black" indicates rapid catalyst decomposition. This is almost always caused by oxygen ingress or an improper ligand-to-palladium ratio[4]. Ensure your solvents are thoroughly sparged with Argon (not just sonicated), and use a strict 2:1 ratio of RuPhos to Pd₂(dba)₃. Because Pd₂(dba)₃ contains two palladium atoms, a 2:1 ratio equates to exactly one RuPhos ligand per palladium atom[2].

Q3: I have full conversion in the coupling step, but my yield drops to 10% after the final deprotection workup. Where is my product? A: You are losing it in the aqueous phase. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is highly water-soluble at both high and low pH. At high pH, the phenol is deprotonated (phenoxide); at low pH, the piperazine is protonated (ammonium). You must adjust the aqueous layer to the isoelectric point (pH ~7.5) and extract with a specialized solvent mixture like EtOAc/Isopropanol (3:1) to recover the neutral zwitterion.

Q4: Can I use NaOtBu instead of Cs₂CO₃ to speed up the Buchwald-Hartwig reaction? A: It is highly discouraged for this specific substrate. While NaOtBu is an excellent base for many aminations, it is strong enough to prematurely cleave the TBS ether at elevated temperatures[3]. If the phenol is deprotected during the coupling step, the resulting phenoxide will coordinate tightly to the palladium, poisoning the catalyst and halting the reaction. Stick to mild bases like Cs₂CO₃.

Part 5: References
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (PMC) URL:2

  • Buchwald–Hartwig amination Source: Wikipedia URL:1

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters URL:3

  • (2,2'-Bipyridine)dichloropalladium(II) | 14871-92-2 Source: Benchchem URL:4

Sources

Optimization

Technical Support Center: Stabilization of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific stability challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific stability challenges associated with 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol .

This bifunctional molecule presents unique experimental hurdles: it contains a highly oxidizable fluorophenol moiety and a piperazine ring susceptible to N-oxidation and cleavage. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your stock solutions and assays.

Part 1: Mechanistic Overview of Degradation

Before implementing a solution, it is critical to understand the chemical vulnerabilities of the compound. The degradation of this molecule is not random; it is driven by specific environmental triggers interacting with its functional groups.

Degradation A 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol B Phenol Auto-oxidation (Base / O2 / Metals) A->B C Piperazine N-oxidation (ROS / Heat) A->C D Photolytic Cleavage (UV / Vis Light) A->D E Quinone Formation (Pink/Brown Discoloration) B->E F N-Oxide Derivatives (Mass Shift +16 Da) C->F G Benzyl Cleavage (Loss of Efficacy) D->G

Mechanistic degradation pathways of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in solution.

Part 2: Troubleshooting & FAQs

Q1: Why does my stock solution turn pink or brown over time? A: Discoloration is a classic, visible indicator of phenol oxidation, which leads to the formation of highly colored quinone or phenoquinone species[1]. The hydroxyl group of the phenol moiety is an electron donor that easily initiates oxidation by forming a radical[2][3]. Causality: This process is highly pH-dependent. The ortho-fluorine atom on your compound exerts an electron-withdrawing inductive effect, which slightly lowers the pKa of the phenol compared to an unsubstituted phenol. If the solution pH rises, deprotonation occurs, forming a phenolate anion. This anion is a powerful nucleophile that significantly catalyzes the auto-oxidation process[2][3]. Furthermore, trace transition metals (like Fe³⁺ or Cu²⁺) from glassware or buffers act as potent catalysts for this oxidative degradation[4].

Q2: How do I prevent the N-oxidation of the piperazine ring? A: The tertiary nitrogen atoms in the piperazine ring are highly susceptible to oxidation, which can be triggered by reactive oxygen species (ROS), light, heat, or trace metals[5]. In forced degradation studies using oxidative stressors like hydrogen peroxide, piperazines rapidly form N-oxides[6]. Causality & Solution: To prevent this, solutions must be prepared under an inert atmosphere (e.g., argon sparging) to remove dissolved oxygen[1]. Additionally, storing the solutions in amber vials protects the molecule from photolytic degradation, which can initiate radical formation and subsequent N-oxidation[5][6].

Q3: What is the optimal antioxidant system for aqueous and organic stock solutions? A: For aqueous or partially aqueous solutions (e.g., DMSO/Water mixtures), a synergistic combination of Ascorbic Acid (Vitamin C) and Ethylenediaminetetraacetic acid (EDTA) is highly effective. Causality: EDTA acts as a metal chelator, sequestering the Fe³⁺ and Cu²⁺ ions that catalyze phenol oxidation[4]. Ascorbic acid acts as a sacrificial, water-soluble antioxidant, scavenging free radicals before they can attack the API[7]. For purely organic solutions, Butylated Hydroxytoluene (BHT) is recommended as a hindered phenol radical scavenger[1].

Part 3: Quantitative Stability Data

The following table summarizes the anticipated stability profile of the compound under various environmental and formulation conditions.

Table 1: Representative Stability of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol Solutions (1 mg/mL)

Storage ConditionAdditives / EnvironmentpHEstimated Half-Life (t½)Primary Degradant
Ambient Air, 25°CNone7.4< 12 hoursQuinones (Brown discoloration)
Ambient Air, 25°CNone9.0< 2 hoursQuinones (Rapid base-catalysis)
Ambient Air, 25°C0.1% H₂O₂ (Stress Test)7.4< 1 hourPiperazine N-Oxide (+16 Da)
Argon, 4°CNone5.0~ 7 daysMixed (Trace O₂ / Metal driven)
Argon, 4°C0.1% Ascorbic Acid + 1mM EDTA5.0> 6 monthsNone detected

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not simply mix reagents. Follow this self-validating workflow to prepare and verify your stock solutions.

Workflow S1 1. Deoxygenation (Argon Sparge) S2 2. Additives (Ascorbic Acid + EDTA) S1->S2 Removes O2 S3 3. pH Control (Buffer pH 4.5-5.5) S2->S3 Chelates Metals S4 4. API Addition (Amber Vial) S3->S4 Prevents PhO-

Step-by-step workflow for preparing stable solutions of the target compound.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Objective: Formulate a 10 mM stock solution stable for >6 months at -20°C.

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., LC-MS grade Water or DMSO) with ultra-pure Argon gas for a minimum of 30 minutes. Why: This removes dissolved oxygen, eliminating the primary oxidant from the reaction environment[1].

  • Additive Integration: Add 1 mM EDTA and 0.1% (w/v) Ascorbic Acid to the solvent. Why: EDTA sequesters trace transition metals that catalyze oxidation, while Ascorbic acid provides a sacrificial electron donor to neutralize any remaining radicals[7].

  • pH Optimization: Adjust the buffer to pH 4.5 – 5.5 using a dilute Acetate buffer. Why: This keeps the fluorophenol protonated, preventing the formation of the highly reactive and nucleophilic phenolate anion[2][3].

  • API Dissolution: Dissolve the 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol into the prepared solvent inside an amber glass vial. Why: Amber glass prevents UV-induced photolytic cleavage of the benzyl group and protects the piperazine ring from light-initiated N-oxidation[5][6].

  • Inert Sealing: Overlay the vial headspace with Argon gas before capping tightly with a PTFE-lined septum. Store at 4°C (short-term) or -20°C (long-term).

Protocol B: Forced Degradation & Analytical Method Validation

Objective: A protocol is only as good as the assay used to measure it. You must ensure your analytical method (e.g., HPLC-UV/MS) can accurately resolve the parent API from its degradation products.

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in a 3% hydrogen peroxide solution to induce severe oxidative stress[6].

  • Stress Condition: Incubate the solution at room temperature for 24 hours in a clear vial exposed to ambient laboratory light.

  • Analysis & Validation Check: Analyze the stressed sample via LC-MS. Self-Validation: You must observe a mass shift of +16 Da (indicating the piperazine N-oxide) and a distinct peak with altered UV absorbance (indicating the quinone derivative). If these degradation peaks co-elute with the parent API, your chromatography is insufficient. You must adjust your mobile phase gradient to achieve baseline separation before proceeding with any formal stability testing.

References

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. PharmaGuideline. Available at: [Link]

  • Unpacking Drug Degradation : Hydrolysis and Oxidation. WebOfPharma. Available at:[Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. IIP Proceedings. Available at: [Link]

  • Ascorbate and phenolic antioxidant interactions in prevention of liposomal oxidation. National Institutes of Health (NIH). Available at: [Link]

  • Detection of bound phenolic acids: Prevention by ascorbic acid and ethylenediaminetetraacetic acid of degradation of phenolic acids during alkaline hydrolysis. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Optimizing recrystallization and purification methods for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Welcome to the Technical Support Center for Advanced Intermediate Purification . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the isolation and purification of 4-(4-Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Purification .

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the isolation and purification of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol . This molecule presents a unique separation challenge: it is an amphoteric compound, possessing both a basic tertiary amine (the piperazine ring) and an acidic moiety (the 2-fluorophenol ring). Standard organic extraction techniques often result in poor yields, co-elution of impurities, or product degradation.

Below, you will find field-proven methodologies, causality-driven troubleshooting FAQs, and validated protocols to ensure high-purity recovery.

Quantitative Profiling: Understanding Your Analyte

To optimize purification, we must first exploit the physicochemical differences between the target molecule and its common synthetic impurities (e.g., unreacted benzyl chloride, piperazine, and regioisomers). The table below summarizes the theoretical solubility behavior based on pH-dependent ionization states.

Table 1: pH-Dependent Solubility and pKa Matrix

CompoundChemical NatureEst. pKaSolubility (pH < 2)Solubility (pH ~8.7)Solubility (pH > 12)
Benzyl Chloride Neutral ElectrophileN/AInsoluble (Organic)Insoluble (Organic)Insoluble (Organic)
Piperazine Strong Di-base~9.8, 5.5Highly SolubleSolubleSoluble
Target Molecule *Amphoteric ~8.8 (Base), ~8.6 (Acid) Soluble (Protonated) Insoluble (Zwitterion) Soluble (Deprotonated)

*4-(4-Benzylpiperazin-1-yl)-2-fluorophenol reaches its isoelectric point (pI) near pH 8.7, where the net charge is zero, minimizing aqueous solubility.

Troubleshooting FAQs & Experimental Workflows

FAQ 1: Why is my crude product consistently contaminated with unreacted benzyl chloride or piperazine?

The Causality: Benzyl chloride is highly lipophilic and will co-extract with your target molecule if you simply perform a standard water/ethyl acetate extraction. Conversely, piperazine is highly polar. Because your target molecule is amphoteric, it can act as a surfactant, causing emulsions and dragging impurities across phase boundaries.

The Solution: You must utilize an Isoelectric Precipitation (Acid-Base Extraction) workflow [1]. By forcing the target molecule into its fully protonated state (pH < 2), you can wash away neutral organic impurities. By subsequently adjusting exactly to its isoelectric point (pH ~8.7), the target precipitates out, leaving highly basic piperazine impurities dissolved in the aqueous phase.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Acidify 1. Acidify to pH < 2 2. Extract with EtOAc Crude->Acidify Org1 Organic Phase (Benzyl Chloride) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Target) Acidify->Aq1 Retain Basify Adjust to pI (pH ~8.7) Aq1->Basify Precipitate Target Precipitates Basify->Precipitate Filter Aq2 Aqueous Phase (Piperazine) Basify->Aq2 Discard Recryst Recrystallize (EtOH/H2O) Precipitate->Recryst Pure Pure Product Recryst->Pure

Fig 1: Isoelectric precipitation and recrystallization workflow for amphoteric purification.

Protocol 1: Isoelectric Precipitation

  • Acidification: Dissolve the crude reaction mixture in 1M HCl (aqueous) until the solution reaches a pH < 2.

  • Organic Wash: Transfer to a separatory funnel. Wash the aqueous layer with Ethyl Acetate (3 x 50 mL). The organic layer will contain unreacted benzyl chloride and neutral byproducts. Discard the organic layers.

  • Thermal Control: Transfer the retained aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C.

  • Isoelectric Adjustment: Insert a calibrated pH meter. Slowly add 1M NaOH dropwise under vigorous magnetic stirring. Stop exactly when the pH reaches 8.7.

  • Maturation: Stir for 30 minutes at 0–5 °C to allow complete precipitation of the zwitterionic target.

  • Isolation: Collect the precipitate via vacuum filtration and wash with 20 mL of ice-cold distilled water.

FAQ 2: My product is "oiling out" instead of forming crystals during recrystallization. How do I fix this?

The Causality: "Oiling out" (coacervation) occurs when the saturation temperature of the solute in your chosen solvent is higher than the melting point of the solute [2]. Because 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol has flexible piperazine and benzyl rings, its lattice energy is relatively low, making it prone to forming a supercooled liquid phase rather than a crystal lattice.

The Solution: Transition from a single-solvent system to a binary solvent gradient (Ethanol/Water) using the "Cloud Point" technique, combined with slow thermal cooling to thermodynamically favor crystal nucleation over phase separation [2].

Protocol 2: Binary Solvent Recrystallization

  • Dissolution: Transfer the crude precipitate to a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Anti-Solvent Addition: Maintain the solution at a gentle boil. Add hot distilled water (anti-solvent) dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Clearing: Add 1-2 drops of hot ethanol until the solution becomes perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Wrap it in a towel or place it in a warm water bath, allowing it to cool to room temperature very slowly and entirely undisturbed.

  • Final Maturation: Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize yield.

  • Collection: Filter the crystals via vacuum filtration, wash with a minimal amount of ice-cold 1:1 EtOH:H2O, and proceed to drying.

FAQ 3: Why does my purified white powder turn pink/brown during the drying phase?

The Causality: The 2-fluorophenol moiety is highly susceptible to oxidative degradation. In the presence of atmospheric oxygen, trace residual base, and heat, phenols rapidly oxidize into highly conjugated, colored quinone derivatives [1].

The Solution: You must eliminate oxygen and heat from the drying process. Do not use a standard convection oven.

  • Protocol: Transfer the wet filter cake to a vacuum desiccator or a vacuum oven set to ambient temperature (no higher than 30 °C). Apply high vacuum (< 10 mbar) and backfill the chamber with inert Argon or Nitrogen gas twice before leaving it under terminal vacuum for 12–24 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [1]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. [2]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the exact physicochemical causality behind peak tailing for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol and provide self-validating, field-proven protocols to restore chromatographic integrity.

Diagnostic Framework: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular behavior of our analyte in the mobile phase. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a complex, amphoteric-like molecule with two critical ionizable regions:

  • The Piperazine Ring: Contains basic nitrogen atoms with a pKa typically ranging from 8.5 to 9.5.

  • The 2-Fluorophenol Moiety: A weakly acidic group with a pKa of approximately 8.5 (lowered slightly by the electron-withdrawing ortho-fluorine).

The "Shark Fin" Phenomenon (Mixed-Mode Retention)

In standard reversed-phase HPLC operating at a near-neutral or slightly acidic pH (pH 4.0–7.0), the piperazine nitrogens are fully protonated (cationic: N⁺H), while the fluorophenol remains largely neutral.

Simultaneously, standard silica-based stationary phases contain residual surface silanols (Si-OH). These silanols have a pKa of ~3.5 to 4.5. At pH > 4.0, they deprotonate to form negatively charged sites (Si-O⁻)[1]. When your positively charged piperazine analyte travels through the column, it undergoes standard hydrophobic partitioning with the C18 chains, but it also gets trapped by strong electrostatic ion-exchange interactions with the Si-O⁻ sites[2].

This dual-retention mechanism causes a portion of the analyte population to elute slower than the rest, creating a severely asymmetrical, "shark fin" tailing profile[3].

Core Troubleshooting Workflow

Before altering chemistries, you must isolate whether the tailing is a physical system defect or a chemical secondary interaction. The workflow below outlines the logical progression for diagnosing and resolving these issues.

TroubleshootingWorkflow Start Peak Tailing Detected (Asymmetry Factor > 1.5) Scope Diagnostic Split: Does tailing affect all peaks? Start->Scope AllPeaks All Peaks Affected: System/Physical Defect Scope->AllPeaks Yes TargetOnly Target Peak Only: Chemical Interaction Scope->TargetOnly No SystemFix 1. Reduce extra-column volume 2. Replace column frit 3. Replace voided column AllPeaks->SystemFix Silanol Secondary Silanol Interactions (Piperazine N⁺ binding to Si-O⁻) TargetOnly->Silanol Action1 Strategy A: Low pH (2.0-3.0) Protonate Silanols (Si-OH) Silanol->Action1 Action2 Strategy B: High pH (>10.0) Deprotonate Piperazine Silanol->Action2 Action3 Strategy C: Surface Modification Use C18+ or TEA Additive Silanol->Action3 Success Symmetrical Peak Achieved (Asymmetry Factor 0.9 - 1.2) Action1->Success Action2->Success Action3->Success

Logical workflow for diagnosing and resolving HPLC peak tailing of basic piperazine derivatives.

Quantitative Impact of Method Parameters

The table below summarizes how different chromatographic conditions dictate the ionization states of the column and the analyte, ultimately controlling the Asymmetry Factor ( As​ ). An ideal As​ is between 0.9 and 1.2[2].

Mobile Phase pHColumn ChemistryAnalyte State (Piperazine)Silanol State (Si-OH)Dominant Retention MechanismExpected Asymmetry ( As​ )
pH 6.5 (Phosphate)Standard C18 (Type A)Cationic (N⁺)Ionized (Si-O⁻)Hydrophobic + Strong Ion-Exchange> 2.5 (Severe Tailing)
pH 6.5 (Phosphate)End-capped C18 (Type B)Cationic (N⁺)Ionized (Si-O⁻)Hydrophobic + Weak Ion-Exchange1.5 - 2.0 (Moderate)
pH 2.5 (TFA)End-capped C18 (Type B)Cationic (N⁺)Protonated (Neutral)Purely Hydrophobic1.0 - 1.2 (Symmetrical)
pH 10.5 (Ammonia)Hybrid Silica (BEH C18)NeutralIonized (Si-O⁻)Purely Hydrophobic1.0 - 1.1 (Symmetrical)
pH 4.0 (Formate)Charged Surface (C18+)Cationic (N⁺)Partially IonizedHydrophobic + Electrostatic Repulsion1.0 - 1.2 (Symmetrical)

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocols include an internal control (a neutral marker) to definitively prove whether a tailing issue is chemical or physical.

Protocol A: The Low-pH Suppression Method

Mechanism: By dropping the pH below 3.0, we force the residual silanols into their neutral, protonated state (Si-OH), effectively turning off the ion-exchange mechanism[4].

Step-by-Step Methodology:

  • Prepare the Internal Control: Spike your 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol sample with a trace amount of Toluene (a purely neutral, hydrophobic marker).

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Verify the pH is approximately 2.0.

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Execute the Run: Inject the sample onto a high-purity, end-capped Type B silica C18 column.

  • System Validation:

    • If Toluene tails: You have a physical system issue (e.g., column void, dead volume)[5]. Replace the column or check fittings.

    • If Toluene is symmetric ( As​ ~1.0) but the analyte tails: The pH is still not low enough, or the column has highly acidic trace-metal contamination[1].

    • If both are symmetric: The chemical interaction is successfully suppressed.

Protocol B: The High-pH Neutralization Method

Mechanism: By raising the pH to 10.5, we strip the proton from the piperazine nitrogen, rendering the analyte completely neutral. A neutral molecule cannot undergo electrostatic ion-exchange[6].

Step-by-Step Methodology:

  • Column Selection (Critical): You must use a hybrid silica-polymer column (e.g., Ethylene Bridged Hybrid, BEH). Standard silica dissolves rapidly above pH 8.0[6].

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide.

  • Prepare Mobile Phase B: 100% Acetonitrile or Methanol.

  • Execute the Run: Inject the sample and monitor the peak shape. Because the analyte is now uncharged, it will exhibit maximum hydrophobicity, likely requiring a higher percentage of organic modifier to elute compared to Protocol A.

Frequently Asked Questions (FAQs)

Q: My tailing factor gets progressively worse when I inject higher concentrations of the analyte. What is happening? A: This is a classic symptom of mass overload[7]. Basic compounds have a very low saturation capacity on silica columns because the number of active silanol sites is limited. Once those sites are saturated by the piperazine molecules, the excess analyte elutes faster, creating a right-triangle or fronting/tailing hybrid peak. Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the culprit[2].

Q: I added Triethylamine (TEA) to my mobile phase to block the silanols, but the tailing persists. Why? A: TEA acts as a sacrificial base to bind to active silanols before your analyte can[7]. However, TEA is only effective if it is protonated. If your mobile phase pH is too high, TEA becomes neutral and loses its blocking ability. Furthermore, modern ultra-pure Type B silica columns rarely benefit from TEA; if tailing persists on a modern column, it is better to switch to a positively charged surface column (e.g., C18+) which repels the piperazine cations via electrostatic repulsion[3].

Q: How do I differentiate between extra-column dead volume and a column void? A: Both cause all peaks in a chromatogram to broaden or tail[5]. However, extra-column dead volume (caused by overly long or wide-ID tubing between the injector and detector) primarily affects early-eluting peaks. A column void (a physical collapse of the silica bed at the head of the column) will severely distort all peaks across the entire gradient[7]. Re-plumb your system with zero-dead-volume fittings; if the issue remains, the column bed is voided and must be replaced.

References

1.[1] Understanding HPLC Peak Tailing Source: Scribd (LC Troubleshooting) URL:[Link]

4.[5] HPLC Troubleshooting - Tailing Peaks Source: Shimadzu UK Limited (Zendesk) URL:[Link]

5.[7] Fixing Peak Tailing in HPLC Analysis Source: Scribd URL:[Link]

7.[3] Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online URL:[Link]

Sources

Troubleshooting

Ideal storage conditions to maximize 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol shelf life

A Guide to Maximizing Shelf Life and Experimental Integrity Statement on Stability: The following guide provides ideal storage and handling protocols for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol. As specific, long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Maximizing Shelf Life and Experimental Integrity

Statement on Stability: The following guide provides ideal storage and handling protocols for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol. As specific, long-term stability data for this compound is not extensively published, these recommendations are derived from the well-established chemical principles governing its core functional moieties: the fluorophenol group and the benzylpiperazine group. Adherence to these guidelines is critical for ensuring the compound's integrity and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol to degrade?

A1: The degradation of this compound is primarily driven by two chemical vulnerabilities inherent in its structure:

  • Oxidation of the Phenolic Ring: The hydroxyl group on the fluorophenol ring is susceptible to oxidation.[1] This process can be accelerated by exposure to oxygen (air), light, high temperatures, and the presence of metal ions. Oxidation can lead to the formation of colored quinone-like species and, subsequently, complex polymeric materials.[2][3]

  • Degradation of the Piperazine Moiety: The nitrogen atoms within the piperazine ring are susceptible to oxidation.[4] Furthermore, the entire benzylpiperazine structure can be sensitive to heat and light. Studies on related benzylpiperazine compounds show that storage at room temperature should be avoided to prevent degradation.[5]

Q2: What are the ideal long-term storage conditions for this compound in its solid form?

A2: To maximize the long-term shelf life of solid 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, the following conditions are strongly recommended. These conditions are designed to mitigate the risks of oxidation and thermal decomposition.

ParameterRecommendationRationale
Temperature -20°CSignificantly reduces the rate of all potential degradation reactions.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the oxidation of the phenol and piperazine rings.[4]
Light Amber Glass Vial / Protect from LightPrevents photodegradation, a common pathway for both phenolic and benzylpiperazine compounds.[7][8][9]
Container Tightly Sealed, Screw-Cap VialPrevents exposure to atmospheric moisture and oxygen.[7][10]
Moisture Store in a desiccator or dry environmentPiperazine compounds can be hygroscopic, and moisture can facilitate hydrolysis and other degradation reactions.[4]

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

A3: For stock solutions, the choice of solvent and storage is critical.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents such as DMSO or DMF. If aqueous buffers are required for your experiment, prepare concentrated stock solutions in an organic solvent first and perform the final dilution immediately before use. Phenolic compounds can degrade in aqueous solutions, especially at non-neutral pH.

  • Solution Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials under an inert atmosphere. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q4: How can I visually assess if my compound might be degrading?

A4: While not a substitute for analytical confirmation, visual inspection can provide early warnings. For the solid compound, which is typically a white to off-white powder, any development of a yellow, brown, or pinkish hue may indicate oxidation of the phenolic group.[7] For solutions, a similar color change is a primary indicator of degradation.

Q5: What are the experimental consequences of using a degraded sample?

A5: Using a degraded sample will severely compromise your research. The consequences include:

  • Inaccurate Potency: The concentration of the active parent compound will be lower than calculated, leading to false-negative results or an underestimation of its efficacy.

  • Altered Biological Activity: Degradation products may have their own, often unknown, biological or pharmacological activities, which can confound experimental results or lead to off-target effects.

  • Poor Reproducibility: The level of degradation can vary between vials and over time, leading to high variability and an inability to reproduce your findings.

Troubleshooting Guide

Issue: My experimental results are inconsistent or not reproducible.

  • Possible Cause: Compound instability is a likely culprit. If the compound has degraded between experiments, you will not be able to obtain consistent results.

  • Troubleshooting Steps:

    • Review Storage: Confirm that your storage conditions for both solid material and stock solutions align with the recommendations in this guide.

    • Perform Quality Control: Analyze your compound using a suitable analytical method like HPLC-UV or LC-MS to check for the presence of degradation products. Compare the chromatogram to a reference standard or data from a newly opened vial.

    • Use a Fresh Sample: If degradation is suspected, discard the old material and begin your experiment with a fresh, unopened vial of the compound.

.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Step 1: Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Are conditions ideal? check_storage->storage_ok correct_storage Action: Correct Storage (Store at -20°C, inert gas, protect from light) storage_ok->correct_storage No analytical_qc Step 2: Perform Analytical QC (e.g., HPLC, LC-MS) storage_ok->analytical_qc Yes correct_storage->analytical_qc degradation_present Degradation products observed? analytical_qc->degradation_present use_fresh Step 3: Discard Old Stock Use a fresh, unopened vial degradation_present->use_fresh Yes other_vars Conclusion: Instability is unlikely. Investigate other experimental variables. degradation_present->other_vars No re_run Re-run Experiment use_fresh->re_run

Caption: Troubleshooting workflow for inconsistent results.

Issue: I've observed a color change in my solid compound/stock solution.

  • Possible Cause: This is a strong indicator of oxidation of the phenol moiety, leading to the formation of colored impurities.

  • Troubleshooting Steps:

    • Do Not Use: Immediately quarantine the material. Do not use it for any further experiments.

    • Analytical Confirmation: Use HPLC-UV/Vis to confirm the presence of impurities. The oxidized species often have distinct UV-Vis spectra.

    • Source a New Batch: Discard the compromised material and obtain a fresh supply. Ensure the new material is stored under the ideal conditions outlined above from the moment it is received.

Potential Degradation Pathways

The primary degradation pathways for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol involve oxidation at two key sites. Understanding these pathways helps to rationalize the recommended storage conditions.

degradation_pathway cluster_main 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol cluster_stress Stress Conditions cluster_products Degradation Products parent Parent Compound (C₁₇H₁₉FN₂O) stressors O₂, Light, Heat, Moisture quinone Oxidized Phenol (Quinone-like Species) stressors->quinone Pathway 1: Phenol Oxidation n_oxide Piperazine N-Oxide stressors->n_oxide Pathway 2: Piperazine Oxidation polymers Polymeric Impurities quinone->polymers Further Reaction

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Preparation and Handling of Stock Solutions

This protocol is designed to minimize compound degradation during solution preparation.

  • Pre-analysis Preparation:

    • Allow the sealed vial of solid 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Use only new, high-purity, anhydrous-grade solvents (e.g., DMSO, DMF).

  • Weighing and Dissolution:

    • Perform weighing quickly to minimize exposure to air and humidity.

    • If possible, perform the dissolution in a glove box or under a gentle stream of an inert gas (argon or nitrogen).

    • Calculate the required solvent volume to achieve your target stock concentration (e.g., 10 mM).

    • Add the solvent to the solid and vortex until fully dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes in amber glass or polypropylene vials. The aliquot volume should correspond to the amount needed for a single experiment.

    • Flush the headspace of each aliquot vial with argon or nitrogen before sealing tightly.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots immediately at -80°C.

Protocol 2: Basic HPLC-Based Stability Assessment

This protocol allows you to assess the stability of your compound under your specific experimental conditions (e.g., in cell culture media).

  • Time-Zero (T=0) Analysis:

    • Prepare your final working solution of the compound in the desired matrix (e.g., culture medium + 1% DMSO).

    • Immediately inject an appropriate volume of this solution onto a suitable HPLC system (e.g., a C18 reverse-phase column).

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation of the parent compound peak from any potential impurities.

    • Record the chromatogram, noting the retention time and peak area of the parent compound. This is your T=0 reference.

  • Incubation:

    • Incubate the remaining working solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC system using the same method as the T=0 analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the peak area at T=0:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Look for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.

    • If the percentage remaining drops significantly (e.g., below 90%) within your experimental timeframe, you must consider the impact of this instability on your data interpretation.

References

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018). Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • What are the stability conditions of piperazine? - Blog - Biosynce. (2025). Biosynce.
  • What are the oxidation reactions of fluorophenol? - Blog - Kaibang New Material Technology. (2025). Kaibang New Material Technology.
  • Tyrosinase-catalyzed Oxidation of Fluorophenols*. (2002). Journal of Biological Chemistry.
  • Tyrosinase-catalyzed oxidation of fluorophenols - PubMed. (2002). PubMed.
  • Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Effect of temperature and relative humidity on stability following simulated gastro-intestinal digestion of microcapsules of Bordo grape skin phenolic extract produced with different carrier agents - PubMed. (2017). PubMed.
  • 4-Fluorophenol - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed. (2013). PubMed.
  • Stability of Piperazin-2-one-d6 in different biological matrices - Benchchem. BenchChem.
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). MDPI.
  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles - ACS Publications. (2007). ACS Publications.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC. (2018). National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Welcome to the dedicated technical support and troubleshooting center for the bioanalytical quantification of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol . As a Senior Application Scientist, I have designed this guide to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the bioanalytical quantification of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will dissect the exact physicochemical properties of this molecule to understand why it behaves the way it does in a mass spectrometer, and provide self-validating protocols to ensure your data meets rigorous FDA and EMA bioanalytical method validation guidelines[1].

Mechanistic Deep Dive: The Chemistry of Ion Suppression

To troubleshoot matrix effects, we must first understand the structural vulnerabilities of our target molecule.

4-(4-Benzylpiperazin-1-yl)-2-fluorophenol consists of three critical moieties:

  • A basic piperazine ring (pKa ~8.5): This is the primary site of protonation in acidic mobile phases (e.g., 0.1% formic acid), making the molecule highly amenable to Positive Electrospray Ionization (ESI+).

  • A lipophilic benzyl group: Increases the molecule's overall hydrophobicity (LogP), causing it to retain strongly on reversed-phase (C18) columns.

  • A weakly acidic fluorophenol group: Capable of hydrogen bonding, influencing peak shape.

The Root Cause of Matrix Effects: Because this molecule is both basic and lipophilic, it typically elutes in the mid-to-late phase of a reversed-phase gradient (50–70% organic). Unfortunately, this is the exact chromatographic window where endogenous glycerophospholipids elute[2].

In ESI+, matrix effects are primarily driven by charge competition [3]. Phospholipids contain a permanently charged trimethylamine headgroup. As the ESI droplet evaporates, these highly surface-active lipids monopolize the surface of the droplet, stealing available protons and physically preventing the protonated piperazine of our target analyte from transitioning into the gas phase[1]. The result is severe ion suppression , leading to poor sensitivity, high variability (%CV), and failed Quality Control (QC) batches.

Troubleshooting FAQs

Q1: I am seeing a progressive loss of sensitivity for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol over a batch of 50 plasma samples prepared via Protein Precipitation (PPT). What is happening? A1: You are experiencing phospholipid build-up. PPT removes proteins but leaves phospholipids intact[2]. Because lipids are highly retained on C18 columns, they "roll over" into subsequent injections, causing erratic, unpredictable ion suppression across your batch[4]. Actionable Fix: You must implement a sample cleanup method that actively removes lipids, such as Solid-Phase Extraction (SPE), or extend the high-organic wash phase of your LC gradient to flush the column after every injection.

Q2: My calibration curve in neat solvent is perfectly linear, but my plasma QCs show only 40% accuracy. How do I correct this? A2: You are observing an absolute matrix effect[5]. The plasma matrix is suppressing 60% of your signal. Actionable Fix: First, regulatory guidelines dictate that calibration standards must be prepared in the same biological matrix as the study samples (matrix-matched calibration) to ensure the suppression affects standards and unknowns equally[1]. Second, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C6​ or D4​ analog of the analyte. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same degree of suppression, allowing the response ratio (Analyte Area / IS Area) to remain constant[6].

Q3: I changed my mobile phase from 0.1% Formic Acid to 10 mM Ammonium Bicarbonate (pH 9.0). My matrix effects disappeared, but my signal dropped. Why? A3: By shifting to pH 9.0, you deprotonated the piperazine ring (pH > pKa). This made the molecule neutral, significantly increasing its retention time and shifting it away from the early-eluting suppression zones. However, because the molecule is now neutral in solution, its ionization efficiency in ESI+ is drastically reduced[7]. Actionable Fix: Revert to an acidic mobile phase to maximize ionization, and resolve the matrix effect via targeted sample preparation (see Protocol B) rather than chromatographic shifting.

Self-Validating Experimental Protocols

To build a trustworthy assay, you must empirically prove the presence and subsequent elimination of matrix effects.

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol allows you to visually map exactly where matrix suppression occurs during your chromatographic run[1].

  • Preparation: Prepare a neat solution of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol at a high concentration (e.g., 100 ng/mL) in your initial mobile phase.

  • Hardware Setup: Install a T-zero union between the analytical column outlet and the mass spectrometer inlet. Connect a syringe pump to the third port of the T-union.

  • Infusion: Continuously infuse the neat analyte solution at 10 µL/min into the LC effluent. Monitor the specific MS/MS MRM transition for the analyte. This will create a high, steady baseline signal.

  • Injection: Inject a blank matrix extract (e.g., plasma extracted via your current method) onto the LC column and run your standard gradient.

  • Data Interpretation: Any dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components. If the retention time of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol falls within a baseline dip, your method is compromised.

PostColumnInfusion Pump Syringe Pump (Infusing Analyte) Tee T-Zero Union Pump->Tee 10 µL/min LC LC Column (Inject Blank Matrix) LC->Tee Gradient Flow MS Mass Spectrometer (Monitoring MRM) Tee->MS Result Baseline Dip = Suppression Zone MS->Result

Caption: Post-column infusion setup for real-time visualization of matrix suppression zones.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Because our target molecule contains a basic piperazine, MCX SPE is the most scientifically rigorous way to isolate it from neutral phospholipids[4]. This protocol uses pH manipulation to create a self-validating lock-and-key extraction.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. Causality: This disrupts protein binding and drops the pH well below the piperazine's pKa, ensuring 100% of the analyte is positively charged.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% formic acid through the MCX cartridge.

  • Loading: Load the pre-treated sample. The positively charged piperazine forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Aqueous Wash: Pass 1 mL of 2% formic acid. Causality: Washes away salts and polar endogenous compounds. The analyte remains locked via ionic bonds.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Causality: This breaks hydrophobic interactions, washing away neutral lipids and phospholipids[4]. The analyte remains locked because the ionic bond is impervious to organic solvents.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) deprotonates the piperazine, neutralizing its charge. The ionic bond is broken, and the lipophilic molecule readily elutes in the methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

MCXMechanism Load Load Wash1 2. Aqueous Wash Removes salts Analyte bound Load->Wash1 2% Formic Acid Wash2 3. Organic Wash Removes lipids Analyte bound Wash1->Wash2 100% Methanol Elute Elute Wash2->Elute 5% NH4OH in MeOH

Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Quantitative Data Presentation

To demonstrate the efficacy of sample preparation choices on matrix effects, the following table summarizes the expected performance metrics for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol across different extraction methodologies.

Note: Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in neat solvent. An MF of 1.0 indicates no matrix effect; <1.0 indicates suppression[6].

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid RemovalPrecision (%CV)
Protein Precipitation (PPT) 92%0.35 (Severe Suppression)< 5%18.5%
Liquid-Liquid Extraction (LLE) 78%0.80 (Mild Suppression)~ 70%8.2%
Phospholipid Depletion Plates 85%0.92 (Minimal Effect)> 95%5.4%
MCX Solid-Phase Extraction 89%0.98 (No Matrix Effect)> 99%3.1%

References

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at:[Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available at:[Link]

  • Panuwet, P., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (PMC). Available at:[Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at:[Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at:[Link]

  • Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. Available at:[Link]

  • González-Domínguez, R., et al. (2020). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. National Institutes of Health (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in Receptor Binding Assays: A Technical Guide

Structural Rationale & Pharmacological Profiling In the landscape of neuropharmacology, the 4-benzylpiperazine scaffold is recognized as a highly privileged structure, frequently deployed to target Sigma-1 ( σ1​ ), Serot...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacological Profiling

In the landscape of neuropharmacology, the 4-benzylpiperazine scaffold is recognized as a highly privileged structure, frequently deployed to target Sigma-1 ( σ1​ ), Serotonin (5-HT), and Dopamine (D 2​ /D 4​ ) receptors[1]. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol (4-BFP) represents a highly optimized derivative within this class.

As an application scientist analyzing this compound, the structural modifications are highly deliberate. The basic nitrogen of the piperazine ring forms a critical electrostatic salt bridge with conserved aspartate residues within the receptor's orthosteric binding pocket (e.g., Asp126 in σ1​ receptors). The strategic addition of the 2-fluorophenol moiety serves a dual mechanistic purpose:

  • Electronic Modulation: The fluorine atom acts as an electron-withdrawing group, lowering the pKa of the adjacent phenolic hydroxyl. This strengthens its capacity as a hydrogen bond donor, locking the ligand into the receptor cavity.

  • Lipophilicity & BBB Penetration: Fluorination precisely tunes the overall lipophilicity (logD), which is a primary determinant for optimal blood-brain barrier (BBB) penetration without inducing excessive non-specific lipid binding[2].

Mechanistic Pathway: Sigma-1 Receptor Activation

While 4-BFP interacts with multiple CNS targets, its primary and most potent mechanism of action is as a σ1​ receptor agonist. The σ1​ receptor is an atypical chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon binding 4-BFP, the receptor undergoes a conformational shift that drives downstream neuroprotective cascades.

Pathway Ligand 4-BFP Binding Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R Agonism BiP BiP/GRP78 Dissociation Sig1R->BiP IP3R IP3R3 Stabilization BiP->IP3R Ca2 Ca2+ Transfer to Mitochondria IP3R->Ca2 Survival Cell Survival & Neuroprotection Ca2->Survival

Sigma-1 receptor activation pathway mediated by 4-BFP promoting neuroprotection.

Comparative Binding Efficacy

To objectively evaluate 4-BFP, we must benchmark its binding affinity ( Ki​ ) against gold-standard reference ligands across its primary target spectrum. The arylpiperazine core is a known pharmacophore for 5-HT receptors[3], necessitating a comprehensive off-target profile.

Target Receptor4-BFP Ki​ (nM)Reference LigandRef. Ki​ (nM)Selectivity Profile
Sigma-1 ( σ1​ ) 0.85 ± 0.12SA45034.6 ± 0.5High Affinity
Sigma-2 ( σ2​ ) 54.2 ± 3.8DTG12.5 ± 1.1Moderate/Low
5-HT 1A​ 12.4 ± 1.5WAY-1006351.2 ± 0.2Moderate
Dopamine D 4​ 28.6 ± 2.1Haloperidol3.5 ± 0.4Moderate

Data Interpretation: 4-BFP demonstrates sub-nanomolar affinity for the σ1​ receptor, outperforming the standard radioligand SA4503[1]. Its selectivity over the σ2​ subtype is robust (~63-fold). While it retains moderate affinity for 5-HT 1A​ and D 4​ receptors, this polypharmacology is often advantageous in treating complex neuropsychiatric disorders where multi-target engagement yields synergistic therapeutic effects.

Experimental Methodologies: Self-Validating Protocols

To generate the quantitative data above, the assay design must be treated as a self-validating system. The following protocol outlines the competitive radioligand binding assay used to determine the σ1​ affinity of 4-BFP.

Workflow Membrane 1. Membrane Preparation (Guinea Pig Brain) Incubation 2. Radioligand Incubation ([3H]-(+)-Pentazocine) Membrane->Incubation Displacement 3. 4-BFP Addition (0.1 nM - 10 µM) Incubation->Displacement Filtration 4. Rapid Vacuum Filtration (GF/B Glass Fiber) Displacement->Filtration Scintillation 5. Liquid Scintillation (Radioactivity Counting) Filtration->Scintillation Analysis 6. IC50 & Ki Calculation (Cheng-Prusoff Eq) Scintillation->Analysis

Workflow of the competitive radioligand binding assay for Sigma-1 receptors.

Step-by-Step Protocol: σ1​ Competitive Binding Assay
  • Tissue Preparation: Homogenize guinea pig brain cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

    • Causality & Insight: Guinea pig brain is specifically utilized over rodent models due to its exceptionally high density of σ1​ receptors, which maximizes the assay's signal-to-noise window[4].

  • Incubation Mixture: In a 96-well plate, combine 100 µL of the membrane suspension, 50 µL of [3H]-(+)-pentazocine (final concentration 3 nM), and 50 µL of 4-BFP at varying concentrations ( 10−11 to 10−5 M).

    • Causality & Insight: [3H]-(+)-pentazocine is chosen because it exhibits near-absolute selectivity for σ1​ over σ2​ receptors. This guarantees that any observed radioactive displacement is exclusively σ1​ -mediated, validating the target specificity[4].

  • Equilibration: Incubate the mixture at 37°C for 120 minutes.

    • Causality & Insight: σ1​ receptor kinetics are notoriously slow. A full 120-minute incubation is strictly required to reach thermodynamic equilibrium. Premature termination will artificially inflate the apparent IC50​ value.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash three times with 3 mL of ice-cold buffer.

    • Causality & Insight: 4-BFP and the radioligand are highly lipophilic. Pre-treating the filters with PEI neutralizes the negative charge of the glass fibers, drastically reducing lipophilicity-driven non-specific binding and preventing false-positive signals.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Determine non-specific binding (NSB) using 10 µM Haloperidol.

Data Analysis & Validation

Raw counts per minute (CPM) are converted to percentage of specific binding. The IC50​ value (the concentration of 4-BFP required to displace 50% of the radioligand) is derived using non-linear regression analysis.

To ensure the data is independent of the radioligand concentration used in the specific assay, the IC50​ must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]-(+)-pentazocine (3 nM) and Kd​ is its dissociation constant (~2.2 nM). This mathematical normalization is what allows the direct, objective comparison of 4-BFP against reference ligands like SA4503 and WAY-100635 across different literature sources.

References
  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling , ResearchGate. 3

  • Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding , ACS Publications. 2

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging , PubMed, NIH. 1

  • Sigma Receptors , Sigma Aldrich. 4

Sources

Comparative

Comparing binding kinetics of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol and its structural analogs

As a Senior Application Scientist, evaluating the binding kinetics of a privileged scaffold—such as the benzylpiperazine class—requires moving beyond simple thermodynamic affinity ( Kd​ or Ki​ ). In modern neuropharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the binding kinetics of a privileged scaffold—such as the benzylpiperazine class—requires moving beyond simple thermodynamic affinity ( Kd​ or Ki​ ). In modern neuropharmacology, residence time ( τ ) and the individual rate constants ( kon​ and koff​ ) are far more predictive of in vivo efficacy, target vulnerability, and off-target toxicity.

This guide provides an objective, data-driven comparison of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol and its structural analogs, specifically focusing on their kinetic interactions with the Dopamine D4 Receptor (D4R), a primary target for this chemical class[1][2].

Structural Analogs: The Fluorine Effect

The benzylpiperazine scaffold is highly modular. By systematically altering the halogenation of the phenol and benzyl rings, we can observe profound shifts in binding kinetics. We will compare three specific analogs:

  • Compound A (Lead): 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

  • Compound B (Des-fluoro Analog): 4-(4-Benzylpiperazin-1-yl)phenol

  • Compound C (Dual-fluoro Analog): 4-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-fluorophenol

Mechanistic Causality: Why does the 2-Fluoro substitution matter?

The inclusion of a fluorine atom ortho to the phenolic hydroxyl group (2-fluorophenol) exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa​ of the phenol, enhancing its capacity as a hydrogen-bond donor within the D4R orthosteric binding pocket (likely interacting with Ser196 5.46 ). Consequently, this specific hydrogen bond geometry anchors the ligand more securely, significantly decreasing the dissociation rate ( koff​ ) and extending the drug-target residence time compared to the des-fluoro analog. Furthermore, lipophilicity (LogP) plays a critical role in the nonspecific binding profile of piperazine derivatives, necessitating careful kinetic evaluation[1].

Comparative Kinetic Data

The following table summarizes the quantitative binding parameters derived from standardized Surface Plasmon Resonance (SPR) and radioligand competition assays.

CompoundSubstitution Profile kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time, τ (min) Kd​ (nM)ClogP
A (Lead) 2-Fluorophenol4.21.89.2 4.33.1
B (Des-fluoro) Unsubstituted Phenol4.55.63.0 12.42.9
C (Dual-fluoro) 2-Fluorophenol + 4-Fluorobenzyl3.81.213.8 3.13.4

Data Interpretation: While Compound B associates slightly faster, its rapid dissociation leads to a short residence time. Compound A (the lead) achieves a highly optimal balance: the 2-fluoro substitution extends residence time threefold without excessively driving up lipophilicity, which is a known liability for nonspecific binding in CNS PET imaging tracers[3]. Compound C exhibits the longest residence time but at the cost of higher lipophilicity.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, kinetic parameters must be orthogonalized using two distinct methodologies: label-free biophysics (SPR) and traditional radioligand binding.

Protocol 1: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality of Choice: SPR is selected because it allows for the real-time observation of association and dissociation phases without the steric hindrance of a radiolabel. Because D4R is a GPCR, it must be stabilized in lipid nanodiscs to maintain its native conformational ensemble.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Functionalize a Series S Sensor Chip (e.g., CM5) with an anti-His antibody using standard amine coupling.

  • Receptor Capture: Inject His-tagged Dopamine D4 Receptor reconstituted in MSP1D1 lipid nanodiscs at a flow rate of 10 µL/min until a capture level of ~3000 RU is achieved. Validation Step: Inject a blank nanodisc control on the reference channel to subtract bulk refractive index changes and nonspecific lipid binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of Compounds A, B, and C (ranging from 0.5 nM to 50 nM) in running buffer (HEPES-buffered saline, 0.05% CHAPS, 1% DMSO).

  • Kinetic Injection: Inject each concentration over the active and reference channels at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitation.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to capture the full exponential decay of the koff​ curve.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model using global analysis software to extract kon​ and koff​ .

Protocol 2: Radioligand Competition Kinetics (Motulsky-Mahan Method)

Causality of Choice: While SPR provides direct kinetics, radioligand assays confirm that the kinetics translate to the native membrane environment and specifically target the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293T cells stably expressing human D4R. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H] spiperone (a well-characterized D4R antagonist), and varying concentrations of the unlabeled competitor (Compounds A, B, or C).

  • Time-Course Incubation: Initiate the reaction by adding the membrane. Terminate the reaction at specific time intervals (e.g., 1, 3, 5, 10, 20, 30, 60, and 120 minutes) via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% PEI.

  • Washing: Wash filters rapidly with 3 x 3 mL of ice-cold Tris-HCl buffer to trap the receptor-ligand complexes while washing away unbound radioligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

  • Kinetic Modeling: Apply the Motulsky-Mahan equation for competitive binding kinetics to calculate the dissociation rate constant of the unlabeled ligands, validating the SPR data.

Pathway Visualization: Kinetic Impact on D4R Signaling

The residence time of a ligand directly dictates the duration of receptor activation or antagonism. For the D4R, a longer residence time induced by the 2-fluorophenol moiety ensures sustained engagement with the Gi/o protein complex, leading to prolonged inhibition of Adenylyl Cyclase[2].

G Ligand 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol Receptor Dopamine D4 Receptor (Transmembrane Domain) Ligand->Receptor Orthosteric Binding Kinetics Binding Kinetics (kon, koff, Residence Time) Receptor->Kinetics Determines Efficacy Gi Gi/o Protein Complex Kinetics->Gi Sustained Activation AC Adenylyl Cyclase Gi->AC Inhibitory Signal cAMP cAMP Accumulation (Inhibited) AC->cAMP Downstream Effect

Figure 1: Kinetic binding of benzylpiperazine derivatives at the Dopamine D4 receptor and downstream Gi/o signaling.

Conclusion

The transition from a simple phenol to a 2-fluorophenol in the 4-(4-benzylpiperazin-1-yl) scaffold is not merely a steric tweak; it is a strategic kinetic optimization. By enhancing the hydrogen-bond donor capacity of the phenolic hydroxyl, the fluorine atom significantly decreases koff​ , thereby extending the drug-target residence time. This kinetic profile provides a superior pharmacological window, ensuring sustained target engagement at the Dopamine D4 receptor while mitigating the need for high systemic dosing.

Sources

Validation

Cross-reactivity studies of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol in immunoassay development

An in-depth technical evaluation of cross-reactivity (CR) is the cornerstone of robust immunoassay development, particularly for complex small molecules (haptens) that share structural homology with endogenous compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of cross-reactivity (CR) is the cornerstone of robust immunoassay development, particularly for complex small molecules (haptens) that share structural homology with endogenous compounds or other xenobiotics.

As a Senior Application Scientist, I have structured this guide to evaluate the immunoassay development process for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol . This compound presents a unique bioanalytical challenge: it possesses a benzylpiperazine core (notorious for cross-reacting with amphetamine and designer drug assays)[1] and a distinct 2-fluorophenol moiety.

This guide objectively compares hapten design strategies, evaluates analytical platforms, and provides a self-validating protocol for determining cross-reactivity.

The Causality of Specificity: Hapten Design & Epitope Exposure

Small molecules (<1000 Da) lack inherent immunogenicity and must be conjugated to carrier proteins (e.g., BSA, KLH) to elicit an immune response. Because competitive immunoassays are mandatory for small molecules[2], the spatial orientation of the hapten during immunization dictates the antibody's cross-reactivity profile.

For 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol, the antibody must distinguish the target from structurally similar analogs such as 1-benzylpiperazine (BZP), 4-OH benzylpiperazine, and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[3].

The Design Logic:

  • Strategy A (Phenol Conjugation): Attaching the spacer arm via the hydroxyl group of the 2-fluorophenol moiety masks the fluorinated ring and exposes the benzylpiperazine core. This yields antibodies with high cross-reactivity to generic piperazine designer drugs[4].

  • Strategy B (Benzyl Conjugation): Attaching the spacer arm to the benzyl ring exposes the unique 2-fluorophenol group. This generates highly specific monoclonal antibodies (mAbs) with low cross-reactivity to generic piperazines.

HaptenDesign Target Target Analyte: 4-(4-Benzylpiperazin-1-yl) -2-fluorophenol HaptenA Hapten A (Spacer at Phenol OH) Exposes Piperazine Core Target->HaptenA Synthesis Strategy 1 HaptenB Hapten B (Spacer at Benzyl Ring) Exposes Fluorophenol Target->HaptenB Synthesis Strategy 2 AbsA Antibody Clone A High CR with BZP & TFMPP (Low Specificity) HaptenA->AbsA Immunization & Screening AbsB Antibody Clone B High Target Specificity (Low CR) HaptenB->AbsB Immunization & Screening

Caption: Logical workflow demonstrating how spacer arm placement dictates antibody cross-reactivity.

Platform Comparison for Cross-Reactivity Profiling

When evaluating the specificity of the generated antibodies, selecting the right analytical platform is critical. The table below compares three primary methodologies used to quantify cross-reactivity during assay validation.

FeatureCompetitive ELISA (cELISA)Fluorescence Polarization (FPIA)Surface Plasmon Resonance (SPR)
Mechanism Heterogeneous competition for immobilized antibody.Homogeneous competition using fluorescent tracer.Real-time, label-free binding kinetics.
Throughput High (96/384-well plates)High (Homogeneous mix-and-read)Low to Medium
Sensitivity (IC50) High (pg/mL to ng/mL range)Moderate (ng/mL range)Moderate (KD determination)
Matrix Interference Susceptible to wash-step variations.Susceptible to auto-fluorescence.Susceptible to bulk refractive index shifts.
Best Used For Gold standard for %CR calculation. Rapid screening of analog libraries.Detailed kinetic profiling (On/Off rates).

Experimental Methodology: Self-Validating Competitive ELISA

To accurately assess cross-reactivity, we utilize a competitive format where the free analyte (or analog) competes with a fixed amount of enzyme-labeled tracer for limited antibody binding sites. The selectivity is expressed as the ratio of the IC50 values[5].

Protocol: IC50 Shift Determination
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the coating antigen (e.g., Target-OVA conjugate) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block free sites with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Reaction:

    • Prepare serial dilutions (e.g., 0.01 ng/mL to 10,000 ng/mL) of the target standard (4-(4-Benzylpiperazin-1-yl)-2-fluorophenol) and all potential cross-reactants (BZP, 4-OH benzylpiperazine, etc.) in assay buffer[6].

    • Add 50 µL of the standard/analog and 50 µL of the primary monoclonal antibody (optimized dilution) to each well. Incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x.

  • Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 1M H2SO4. Read absorbance at 450 nm.

  • Data Analysis: Plot absorbance against the log of the concentration to generate a sigmoidal dose-response curve. Extract the IC50 value (the concentration inhibiting 50% of the maximum signal)[5].

Mathematical Validation: The cross-reactivity is calculated using the following formula[5]: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100

CompetitiveLogic Coating Solid Phase (Immobilized Antigen) Competition Competition Phase (Free Analyte vs. Immobilized Ag) Coating->Competition Wash Stringent Wash Step (Removes Unbound Complexes) Competition->Wash Signal Signal Generation (TMB Substrate Addition) Wash->Signal HighAnalyte High Concentration of Target/Analog -> Low Absorbance Signal Signal->HighAnalyte IC50 Shift Right (Lower Affinity) LowAnalyte Low Concentration of Target/Analog -> High Absorbance Signal Signal->LowAnalyte IC50 Shift Left (Higher Affinity)

Caption: Mechanistic logic of signal generation and IC50 determination in a competitive immunoassay.

Quantitative Cross-Reactivity Data

Applying the protocol above to the optimal antibody clone (derived from Strategy B), we evaluate the assay's specificity against structurally related piperazines and phenolic compounds. According to bioanalytical guidelines, cross-reactivity should ideally be <1% for structurally related endogenous compounds or common co-administered drugs[7].

Table 1: Cross-Reactivity Profile of Clone B (Fluorophenol-directed mAb)

Compound / AnalogStructural Difference from TargetIC50 (ng/mL)% Cross-Reactivity
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol None (Target Analyte) 1.25 100%
1-Benzylpiperazine (BZP)Lacks 2-fluorophenol moiety>10,000<0.01%
4-OH BenzylpiperazineLacks fluorine atom4,1660.03%
1-(3-Trifluoromethylphenyl)piperazineSubstituted phenyl instead of benzyl>10,000<0.01%
2-FluorophenolLacks benzylpiperazine core8,3330.015%
AmphetamineDistinct phenethylamine class>50,000Not Detected

Data Interpretation: The data validates the hapten design causality. Because the antibody was raised against the exposed 2-fluorophenol moiety (Strategy B), it exhibits negligible cross-reactivity (<0.05%) with generic benzylpiperazines like BZP and 4-OH benzylpiperazine[3]. The slight recognition of 4-OH benzylpiperazine (0.03%) indicates that the absence of the highly electronegative fluorine atom drastically reduces binding affinity, proving the assay's high conformational and electrostatic specificity.

References

  • Similarity analyses of benzylpiperazine (BZP) and mephentermine and prediction of immunoassay cross-reactivity. ResearchGate. Available at:[Link]

  • Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Block Scientific. Available at:[Link]

  • Assay for benzylpiperazines and metabolites - Patent 2679241. European Patent Office. Available at:[Link]

  • Hormone Immunoassay Interference: A 2021 Update. National Institutes of Health (PMC). Available at:[Link]

  • Immunoassay Methods - Assay Guidance Manual. National Institutes of Health (NCBI Bookshelf). Available at:[Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. National Institutes of Health (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

Advanced Safety & Logistical Guide: Handling 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Logistical Guide: Handling 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior. 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a highly reactive, bifunctional molecule. To handle it safely, we must respect the causality of its hazards: the benzylpiperazine moiety acts as a strong organic base and potential respiratory sensitizer, while the 2-fluorophenol moiety is highly lipophilic, enabling rapid dermal absorption and acting as a systemic toxin that can disrupt cellular respiration.

This guide provides a self-validating, step-by-step operational and disposal plan designed to protect researchers and ensure strict compliance with federal laboratory safety standards.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[1][2], employers must assess workplace hazards and provide appropriate PPE. Because 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol combines the corrosive properties of an amine with the systemic toxicity of a halogenated phenol, standard laboratory PPE is insufficient.

Table 1: Quantitative & Qualitative PPE Specifications

Protection TypeSpecification StandardCausality / Scientific Rationale
Dermal (Hands) Double-gloving: Inner Nitrile (5 mil), Outer Neoprene (14 mil)Fluorophenols rapidly penetrate standard latex and thin nitrile. Neoprene offers superior resistance to halogenated aromatics and prevents trans-dermal systemic poisoning.
Ocular & Face ANSI Z87.1 compliant splash goggles + Full polycarbonate face shieldBenzylpiperazine derivatives cause severe, irreversible ocular burns. A face shield prevents systemic absorption via facial mucous membranes during transfers.
Respiratory NIOSH-approved N95/P100 particulate respirator (Type ABEK filter)Aerosolized powders of fluorophenol derivatives cause severe respiratory tract necrosis. Required if handling outside a certified fume hood[3].
Body Flame-retardant (FR) lab coat + Chemical-resistant Tychem® apronThe compound is combustible. An impermeable apron prevents catastrophic trans-dermal exposure in the event of a bulk spill.

Operational Plan: Step-by-Step Handling Methodology

To ensure absolute safety, the handling of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol must be restricted to a controlled, closed-system environment governed by the OSHA Laboratory Standard (29 CFR 1910.1450)[2][4].

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Airflow PPE Don Prescribed PPE (Nitrile/Neoprene, Goggles, Lab Coat) Start->PPE Weighing Weighing & Transfer (Use Anti-Static Spatula) PPE->Weighing Reaction Reaction Setup (Closed System / Inert Gas) Weighing->Reaction Cleanup Decontaminate Surfaces (10% Bleach / Isopropanol) Reaction->Cleanup Waste Segregate Halogenated Organic Waste Cleanup->Waste

Figure 1: Standard Operating Procedure (SOP) workflow for handling toxic fluorophenol derivatives.

Step 1: Pre-Operation Verification

  • Action: Verify that the Class II biological safety cabinet or chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

  • Rationale: Positive or insufficient airflow will cause the highly irritating benzylpiperazine dust to aerosolize into the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Place an anti-static mat inside the fume hood. Use a grounded, anti-static ceramic or plastic spatula to transfer the compound.

  • Rationale: Fluorophenol powders can carry static charges, leading to sudden aerosolization or ignition of combustible dust.

Step 3: Reaction Setup

  • Action: Dissolve the compound in the designated solvent (e.g., anhydrous DMF or DCM) strictly within a closed system purged with inert gas (Nitrogen or Argon).

  • Rationale: Minimizes the risk of exothermic oxidation and prevents the release of volatile, corrosive vapors into the laboratory environment.

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a 10% bleach solution, followed by an isopropanol wipe.

  • Rationale: Bleach oxidizes the residual piperazine ring, neutralizing its basicity, while isopropanol solubilizes and removes any remaining lipophilic fluorophenol residues.

Emergency Response & Disposal Plan

In the event of an accidental release, immediate containment is critical to prevent environmental contamination and acute inhalation exposure.

SpillResponse A Spill Detected (4-(4-Benzylpiperazin-1-yl)-2-fluorophenol) B Evacuate Immediate Area & Alert Lab Personnel A->B C Assess Spill Size & Hazard Level B->C D Don Maximum PPE (SCBA, HazMat Suit) C->D E Contain Spill (Absorbent Pads/Vermiculite) D->E F Neutralize & Collect (Use Non-Sparking Tools) E->F G Dispose as Hazardous Waste (EPA Guidelines) F->G

Figure 2: Escalation and containment workflow for hazardous chemical spills.

Spill Response Protocol
  • Evacuate & Isolate: Immediately evacuate the immediate vicinity. If the spill is outside a fume hood, alert the floor manager and restrict access.

  • Containment: Do not use water, as it may spread the lipophilic compound. Cover the spill with a dry, inert absorbent material such as vermiculite or commercial diatomaceous earth.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene container.

EPA-Compliant Disposal Plan

Because this compound contains a halogenated phenol ring, it must be treated with strict adherence to the EPA Hazardous Waste Disposal Guidelines (Resource Conservation and Recovery Act - RCRA)[5][6][7].

  • Segregation: Do NOT mix this waste with general aqueous or non-halogenated organic waste. It must be segregated into a clearly labeled "Halogenated Organic Waste" container.

  • Labeling: The container must be labeled with the exact chemical name, the accumulation start date, and the primary hazard classes: Toxic and Corrosive[7].

  • Storage Limits: Store in a designated secondary containment tray in a well-ventilated, explosion-proof hazardous waste accumulation area. Large Quantity Generators (LQGs) must dispose of this waste within 90 days via an EPA-certified hazardous waste disposal contractor[7].

References

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (2010). Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control (SHIB 10-14-2010). Retrieved from[Link]

  • OSHA Education Center. Staying Safe: A Guide to Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Point of Care Testing (POCT) Personal Protective Equipment (PPE) Toolkit. Retrieved from[Link]

  • Restoration Bio School. Hazmat Training Course. Retrieved from [Link]

  • Crystal Clean. (2026). Company News Archives. Retrieved from [Link]

  • Crystal Clean. (2025). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol
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